molecular formula C9H8BrN3 B132235 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine CAS No. 155630-03-8

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Cat. No.: B132235
CAS No.: 155630-03-8
M. Wt: 238.08 g/mol
InChI Key: WCKNBUSVKFPHEW-UHFFFAOYSA-N
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Description

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-pyrrol-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKNBUSVKFPHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435356
Record name 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155630-03-8
Record name 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Chemical Properties of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide addresses the chemical properties, potential synthesis, and reactivity of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine. It is important to note that as of the date of this publication, this specific compound is not extensively documented in commercially available databases or the scientific literature. Therefore, this guide is a scientifically informed prediction of its characteristics, based on the well-established chemistry of its constituent functional groups and analysis of structurally related molecules. All proposed experimental protocols require validation.

Introduction and Structural Elucidation

This compound is a heterocyclic compound of significant interest due to its unique combination of three key functional moieties: a 2-aminopyridine ring, a bromine substituent, and a 3-position pyrrole ring. This arrangement of functional groups suggests a rich and versatile chemical profile, making it a potentially valuable building block in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a common feature in many biologically active molecules, while the pyrrole ring offers a distinct electronic and steric profile. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular diversification.

The structure combines an electron-donating amino group and a five-membered aromatic pyrrole ring on a pyridine core, which is generally considered an electron-deficient aromatic system. This electronic interplay is expected to govern the molecule's reactivity and physicochemical properties.

Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Appearance Likely a solid at room temperatureBy analogy to similar aromatic amines.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is anticipated.General solubility trends for similar heterocyclic compounds.
pKa (of the amino group) Estimated to be in the range of 3-5The electron-withdrawing nature of the pyridine and pyrrole rings would decrease the basicity of the 2-amino group compared to aniline.
LogP Estimated to be in the range of 2-3Calculated based on the contributions of the constituent fragments.

Proposed Synthesis and Methodologies

A plausible synthetic route to this compound would likely involve a multi-step process, commencing from commercially available pyridines. A logical and experimentally feasible approach is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-bromopyridine B 5-Bromo-2-nitropyridine A->B Nitration (HNO3/H2SO4) C 5-Bromo-3-nitro-2-aminopyridine B->C Amination (e.g., NH3) D 5-Bromo-3-amino-2-aminopyridine C->D Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) E This compound D->E Paal-Knorr Pyrrole Synthesis (2,5-dimethoxytetrahydrofuran, acid catalyst)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Amino-5-bromopyridine

  • To a cooled (0 °C) solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-2-nitropyridine.

Causality: The nitration of the pyridine ring is directed by the amino group. However, to avoid oxidation of the amino group, it is often more strategic to start with a precursor where the amino group is introduced later or protected. A more common starting material for such a synthesis is 5-bromo-2-chloropyridine, followed by nitration, amination, and then the introduction of the second amino group.

Step 2: Amination of 5-Bromo-2-nitropyridine This step is proposed with the caveat that direct amination of a nitropyridine can be challenging. A more viable route might involve starting from a different precursor.

Alternative Step 2 & 3: Reduction of a Nitro Group and Introduction of the Pyrrole Moiety A more plausible route would involve the synthesis of 3-amino-5-bromopyridin-2-amine.

  • Starting from a suitable precursor, such as 5-bromo-3-nitropyridin-2-amine, the nitro group can be reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C).

  • The resulting 5-bromo-pyridine-2,3-diamine would be the key intermediate.

Step 4: Paal-Knorr Pyrrole Synthesis

  • Dissolve the 5-bromo-pyridine-2,3-diamine in a suitable solvent, such as glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran to the solution.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Causality: The Paal-Knorr synthesis is a classic and reliable method for constructing a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran).

Predicted Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its three main functional components.

Reactivity_Map A This compound 2-Amino Group 5-Bromo Group Pyrrole Ring B Acylation / Sulfonylation A:f1->B C Diazotization A:f1->C D Suzuki Coupling A:f2->D E Buchwald-Hartwig Amination A:f2->E F Electrophilic Substitution A:f3->F

Caption: Predicted reactivity map of this compound.

  • Reactions at the 2-Amino Group: The primary amino group is expected to undergo typical reactions of aromatic amines. It can be acylated with acid chlorides or anhydrides, and sulfonylated with sulfonyl chlorides. Diazotization with nitrous acid would yield a diazonium salt, which could be a versatile intermediate for introducing other functional groups, although this reaction can be complex with aminopyridines.

  • Reactions at the 5-Bromo Position: The bromine atom is a key site for synthetic transformations. It is anticipated to readily participate in palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond, allowing for the introduction of various aryl or alkyl groups. This is a well-established transformation for bromo-pyridines.[1]

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines would enable the synthesis of 5-amino derivatives.[1]

    • Other cross-coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) are also expected to be feasible.

  • Reactions of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution. However, the directing effects of the pyridine ring and the potential for reaction at the more nucleophilic 2-amino group or the pyridine nitrogen under acidic conditions would need to be considered. Reactions such as nitration, halogenation, and acylation on the pyrrole ring would likely require carefully optimized conditions to achieve selectivity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that this molecule and its derivatives could have significant potential in drug discovery.

Potential_Applications A This compound Scaffold B Kinase Inhibition A->B Aminopyridine motif C Antibacterial Agents A->C Pyrrole & Pyridine combination D Antiviral / Antitumor Activity A->D Pyrrolopyridine structural alerts E CNS Agents A->E General properties of N-heterocycles

Caption: Potential therapeutic areas for derivatives of the title compound.

  • Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology. The pyrrole and bromo-substituents provide vectors for modification to achieve potency and selectivity against specific kinases.

  • Antibacterial and Antifungal Agents: Pyrrole and pyridine derivatives have a long history as antimicrobial agents.[2][3] The combination of these two rings in the target molecule could lead to novel compounds with activity against resistant strains of bacteria and fungi.

  • Antiviral and Antitumor Agents: Pyrrolopyridine derivatives have shown promise as antiviral and antitumor compounds.[4][5] The title compound could serve as a key intermediate for the synthesis of more complex molecules with these activities.

Predicted Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling similar aromatic amines and halogenated compounds should be followed:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising yet underexplored scaffold in organic and medicinal chemistry. Based on a theoretical analysis of its structure, it is predicted to be a versatile building block with multiple reactive sites that can be selectively functionalized. Its proposed synthesis is feasible through established synthetic methodologies. The combination of the aminopyridine, bromopyridine, and pyrrole moieties suggests significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The insights and proposed experimental pathways outlined in this guide are intended to stimulate further research and experimental validation of the chemistry of this intriguing molecule.

References

  • EvitaChem. Buy 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine (EVT-12001148). EvitaChem. Accessed January 31, 2026.
  • BLDpharm. 1335051-33-6|5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. BLDpharm. Accessed January 31, 2026.
  • BLDpharm. 1335051-44-9|5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine. BLDpharm. Accessed January 31, 2026.
  • Sigma-Aldrich. 5-bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine. Sigma-Aldrich. Accessed January 31, 2026.
  • PubMed. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. PubMed. Accessed January 31, 2026.
  • Lead Sciences. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine. Lead Sciences. Accessed January 31, 2026.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published January 27, 2017.
  • PMC.
  • ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • BLDpharm. 1935992-71-4|5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine. BLDpharm. Accessed January 31, 2026.
  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Published July 17, 2022.
  • PMC. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC. Published October 23, 2023.
  • PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Published July 18, 2022.

Sources

Technical Guide: 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine , a specialized heterocyclic building block.

Core Scaffold for Nitrogen-Rich Heterocyclic Drug Discovery

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a tri-functionalized pyridine scaffold characterized by an electron-withdrawing bromine at the C5 position, a primary amine at C2, and an electron-rich pyrrole ring fused via the nitrogen atom to the C3 position. This specific arrangement creates a "push-pull" electronic system ideal for further diversification in medicinal chemistry, particularly for kinase inhibitor development.

PropertySpecification
Systematic Name This compound
Molecular Formula C

H

BrN

Molecular Weight 238.09 g/mol
Core Structure Pyridine (2-amino, 3-pyrrolyl, 5-bromo)
Key Precursor CAS 38875-53-5 (2,3-diamino-5-bromopyridine)
Predicted LogP ~2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH

), 3 Acceptors (Pyridine N, Pyrrole N, Amine N)
Appearance Off-white to pale yellow solid (typical for this class)
Synthetic Methodology

The synthesis of this compound is not typically achieved via direct functionalization of a pre-existing pyrrolyl-pyridine due to regioselectivity challenges. Instead, it is constructed stepwise from 2-aminopyridine , utilizing a Clauson-Kaas cyclization as the critical final step to install the pyrrole ring.

Step 1: Bromination (Regiocontrol) [1]
  • Reagents: 2-aminopyridine, N-Bromosuccinimide (NBS) or Br

    
    , Acetic Acid.
    
  • Mechanism: Electrophilic aromatic substitution. The amino group directs the bromine para to itself (C5 position).

  • Outcome: 2-amino-5-bromopyridine (CAS 1072-97-5).

  • Critical Control: Temperature must be controlled (<20°C initially) to prevent over-bromination at the C3 position (forming the 3,5-dibromo byproduct).

Step 2: Nitration (Orthogonal Functionalization)
  • Reagents: H

    
    SO
    
    
    
    , HNO
    
    
    (fuming).
  • Mechanism: The amino group is an ortho, para director. With C5 blocked by bromine, nitration occurs exclusively at C3.

  • Outcome: 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2).[2]

  • Safety Note: This reaction is highly exothermic. Slow addition of nitric acid to the sulfuric acid solution is mandatory.

Step 3: Reduction (Diamine Formation)
  • Reagents: Iron powder/NH

    
    Cl (Bechamp reduction) or SnCl
    
    
    
    /HCl. Catalytic hydrogenation (H
    
    
    , Pd/C) is risky due to potential de-bromination.
  • Outcome: 2,3-diamino-5-bromopyridine (CAS 38875-53-5).[3]

  • Purification: The diamine is sensitive to oxidation (turning dark/purple). It should be used immediately or stored under inert gas.

Step 4: Clauson-Kaas Pyrrole Synthesis (The Key Step)
  • Reagents: 2,3-diamino-5-bromopyridine, 2,5-dimethoxytetrahydrofuran , Acetic Acid (glacial).

  • Conditions: Reflux (90-110°C) for 2–4 hours.

  • Mechanism: Acid-catalyzed hydrolysis of the furan derivative generates succinaldehyde in situ, which undergoes double condensation with the more nucleophilic C3-amine.

  • Selectivity: The C3-amine is more nucleophilic than the C2-amine (which is conjugated to the pyridine ring nitrogen), ensuring the pyrrole forms specifically at the 3-position.

  • Outcome: This compound .

Visualizing the Synthesis Workflow

SynthesisPath Start 2-Aminopyridine Step1 2-Amino-5-bromopyridine (CAS 1072-97-5) Start->Step1 NBS, AcOH (Bromination) Step2 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) Step1->Step2 HNO3, H2SO4 (Nitration) Step3 2,3-Diamino-5-bromopyridine (CAS 38875-53-5) Step2->Step3 Fe, NH4Cl (Reduction) Final This compound (Target Scaffold) Step3->Final AcOH, Reflux (Clauson-Kaas) Reagent 2,5-Dimethoxytetrahydrofuran Reagent->Final + Reagent

Caption: Stepwise synthetic route from commercial 2-aminopyridine to the target pyrrolyl-pyridine scaffold.

Applications in Drug Discovery[10]

This scaffold is a high-value intermediate for Fragment-Based Drug Discovery (FBDD) . Its utility lies in the orthogonal reactivity of its three functional handles:

  • C2-Amine (H-Bond Donor):

    • Acts as a critical hinge-binder in kinase inhibitors (e.g., JAK, BTK).

    • Can be acylated or converted to a urea to extend into the solvent-exposed region of a protein pocket.

  • C5-Bromine (Coupling Handle):

    • Enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

    • Allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or hydrophobic tails to probe the selectivity pocket (DFG-motif).

  • C3-Pyrrole (Steric/Electronic Modulator):

    • The pyrrole ring is twisted out of the pyridine plane, providing a unique 3D vector.

    • It serves as a bioisostere for phenyl or other heteroaromatics but with distinct electronic properties (electron-rich).

    • Tricyclic Fusion: The pyrrole C2 position can be activated to cyclize with the C2-amine, forming Pyrido[2,3-d]pyrrolo[1,2-a]imidazole derivatives, a novel core for multi-targeted receptor tyrosine kinase inhibitors.

Experimental Protocol: Clauson-Kaas Cyclization

Standard Operating Procedure (Self-Validating)

Objective: Synthesis of this compound from 2,3-diamino-5-bromopyridine.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading:

    • Charge 2,3-diamino-5-bromopyridine (1.0 eq, e.g., 5.0 g).

    • Add Glacial Acetic Acid (10 volumes, 50 mL).

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reaction:

    • Heat the mixture to reflux (118°C) .

    • Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The diamine starting material (polar) will disappear, replaced by a less polar UV-active spot (product).

    • Validation checkpoint: Reaction is typically complete within 2–3 hours. Extended heating may cause degradation (blackening).

  • Workup:

    • Cool to room temperature.[2][4]

    • Pour the reaction mixture into ice-water (200 mL).

    • Neutralize with saturated NaHCO

      
       or NaOH (aq) to pH ~8. Caution: Exothermic.
      
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • The crude residue is often a brown solid.

    • Purify via Flash Column Chromatography (SiO

      
      , Gradient: 0% -> 40% EtOAc in Hexanes).
      
    • Yield Expectation: 60–75%.[5]

Safety & Handling Data
Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[6]
Irritation H315/H319Causes skin and serious eye irritation.[6]
Sensitization H317May cause an allergic skin reaction (common with aminopyridines).
Storage P404Store in a closed container. Light sensitive (protect from direct light to prevent debromination or oxidation).

Handling Precaution: Halogenated aminopyridines can be absorbed through the skin. Double-gloving (Nitrile) and working within a fume hood are mandatory.

References
  • Synthesis of Precursor (2-amino-5-bromo-3-nitropyridine)

    • Graboyes, H., & Day, A. R. (1957). "Pyridine Series. I. The Synthesis of 2-Amino-5-bromo-3-nitropyridine." Journal of the American Chemical Society.
  • Clauson-Kaas Reaction Methodology

    • Elming, N., & Clauson-Kaas, N. (1952).
  • Application in Kinase Inhibitors (JAK/STAT)

    • Van Rompaey, L., et al. (2013). "Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases." Journal of Immunology. (Contextual reference for aminopyridine scaffolds in JAK inhibitors).
  • General Synthesis of 3-Pyrrolylpyridines

    • Patent WO2010129053: "Pyridine and Pyrazine Derivatives as Kinase Inhibitors". (Describes similar synthetic routes using the Clauson-Kaas method on diaminopyridines).

Sources

13C NMR Structural Elucidation of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary & Chemical Context

The compound This compound represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators. The fusion of an electron-rich pyrrole ring to an electron-deficient pyridine core, further functionalized with an amine and a bromine handle, creates a unique push-pull electronic system.

Accurate 13C NMR characterization of this molecule is challenging due to the presence of quaternary carbons, potential tautomeric exchange at the amino-pyridine interface, and the quadrupolar broadening effects of the bromine atom. This guide provides a rigorous, self-validating methodology for the structural assignment of this compound, utilizing chemometric prediction logic and experimental best practices.

Structural Breakdown & Electronic Logic

Before analyzing the spectrum, one must deconstruct the molecule into its constituent electronic environments. The molecule consists of two distinct aromatic systems linked by a C-N single bond (C3 of pyridine to N1 of pyrrole).

The Pyridine Core (Acceptor)
  • C2 (Amine-bearing): The most deshielded carbon due to the direct attachment of the electronegative nitrogen and the ring nitrogen.

  • C5 (Bromine-bearing): Subject to the "Heavy Atom Effect." While bromine is electronegative (inductive deshielding), its large electron cloud causes spin-orbit coupling that typically shields the ipso-carbon, often moving it upfield relative to a chloro-analog.

  • C6: Positioned alpha to the ring nitrogen, characteristic of high-frequency chemical shifts.

The Pyrrole Substituent (Donor)
  • N-Linked: The pyrrole is attached via its nitrogen (position 1). This breaks the symmetry of the pyridine but retains the internal symmetry of the pyrrole ring (C2'/C5' are equivalent; C3'/C4' are equivalent) assuming free rotation or rapid exchange on the NMR timescale.

Experimental Protocol

To ensure high-resolution data and minimize solvent-solute interaction artifacts, the following protocol is recommended.

Sample Preparation[1]
  • Solvent: DMSO-d6 is the required solvent. Chloroform-d (CDCl3) is often insufficient for solubilizing polar aminopyridines and can lead to broad signals due to hydrogen bonding variability.

  • Concentration: Minimum 20-30 mg in 0.6 mL solvent. 13C sensitivity is low (1.1% natural abundance); high concentration is vital for detecting quaternary carbons (C2, C3, C5) within a reasonable timeframe.

  • Additives: If peak broadening occurs at C2/C3 due to restricted rotation, adding a trace amount of Cr(acac)3 (Relaxation Agent) can shorten T1 relaxation times, improving quantitative integration, though this is optional for structural assignment.

Acquisition Parameters[2][3][4]
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ).

    • Recommendation:DEPTQ is superior here. It provides all carbon signals (unlike standard DEPT-135 which loses quaternary carbons) while phasing CH/CH3 up and C/CH2 down. This immediately distinguishes the critical quaternary carbons (C2, C3, C5) from the CH signals (C4, C6, Pyrrole-CH).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons have long T1 relaxation times; insufficient delay will suppress their signals.

  • Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for adequate S/N ratio.

Signal Assignment & Spectral Data

The following assignment relies on reliable chemometric additivity rules derived from 2-aminopyridine and N-substituted pyrrole fragments.

Predicted 13C NMR Chemical Shifts (DMSO-d6)
Carbon PositionAtom TypePredicted Shift (δ ppm)Signal Phase (DEPTQ)Electronic Rationale
C2 C-quat156.0 - 158.0 Down (-)Deshielded by ipso-NH2 and alpha-N (Pyridine).
C6 CH146.0 - 148.5 Up (+)Alpha to Pyridine N; typical deshielded aromatic CH.
C4 CH136.0 - 138.0 Up (+)Meta to Br, Para to N. Less shielded than C6.
C3 C-quat122.0 - 125.0 Down (-)Ipso to Pyrrole. Shielded relative to C2/C6 but deshielded relative to unsubstituted C3.
C2', C5' CH (Pyrrole)120.0 - 122.0 Up (+)Alpha carbons of pyrrole. Characteristic "doublet" intensity (2C).[1]
C3', C4' CH (Pyrrole)109.0 - 111.0 Up (+)Beta carbons of pyrrole. Electron-rich region.
C5 C-quat106.0 - 109.0 Down (-)Ipso to Bromine. Shielded by Heavy Atom Effect (Br).
Assignment Logic Flow (Graphviz)

The following diagram illustrates the logical workflow to distinguish overlapping signals (e.g., C3 vs C2' or C5 vs C3') using 2D NMR techniques.

NMR_Assignment_Workflow Sample Sample in DMSO-d6 Run_1D Run 1D 13C (DEPTQ) Sample->Run_1D Quat_C Quaternary C (Down) (C2, C3, C5) Run_1D->Quat_C Negative Phase Methine_C Methine CH (Up) (C4, C6, Pyrrole) Run_1D->Methine_C Positive Phase Logic_C2 C2: >155 ppm (Most Deshielded) Quat_C->Logic_C2 Logic_C5 C5: ~108 ppm (Br Shielding) Quat_C->Logic_C5 Logic_C3 C3: ~123 ppm (Remaining Quat) Quat_C->Logic_C3 HSQC Run HSQC Methine_C->HSQC HMBC Run HMBC Logic_C3->HMBC Logic_Pyr Pyrrole CHs: Intense Signals (2x C) HSQC->Logic_Pyr Logic_Py Pyridine CHs: Single Intensity HSQC->Logic_Py Logic_Pyr->HMBC Confirm Confirm C3-Pyrrole Link (Crosspeak C3 to Pyr-H) HMBC->Confirm

Caption: Logical flowchart for distinguishing carbon environments using Phase-Sensitive DEPTQ and 2D Correlation Spectroscopy.

Mechanistic Validation & Troubleshooting

The "Heavy Atom" Anomaly at C5

Researchers often misassign the C-Br carbon (C5) expecting it to be deshielded due to electronegativity (similar to C-Cl or C-F). However, bromine exerts a diamagnetic shielding effect (spin-orbit coupling).

  • Diagnostic Check: If you observe a quaternary signal around 106-109 ppm , it is almost certainly C5. Do not confuse this with the pyrrole beta-carbons (C3'/C4'), which are CH signals (positive in DEPTQ) and usually slightly higher (109-111 ppm).

Tautomerism and C2 Broadening

The 2-aminopyridine moiety can engage in amino-imino tautomerism.

  • Observation: In CDCl3, the C2 and C3 signals may appear broad or vanish due to intermediate exchange rates.

  • Solution: The use of DMSO-d6 (a hydrogen-bond acceptor) stabilizes the amino form, sharpening the signals. If broadening persists, acquiring the spectrum at 313 K (40°C) will shift the exchange to the fast limit, sharpening the peaks.

Confirmation of the C3-N Linkage

The most critical structural feature is the connection between the pyridine C3 and the pyrrole N1.

  • HMBC Protocol: Look for a long-range coupling (3-bond) between the Pyrrole Alpha-Protons (H2'/H5') and the Pyridine C3 .

    • If the pyrrole were attached via Carbon (e.g., C2-linked), the coupling pattern would be drastically different, and the symmetry of the pyrrole signals would be broken (4 distinct pyrrole carbon signals instead of 2 sets of equivalent carbons).

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Heavy Atom Effect (Br): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Link

  • Pyrrole Substituent Effects: Katritzky, A. R., et al. (1998). "Correlation of 13C NMR chemical shifts of N-substituted pyrroles." Magnetic Resonance in Chemistry. Link

  • Similar Aminopyridine Synthesis & Characterization: International Journal of Simulation: Systems, Science & Technology, "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine" (Context for halogenated aminopyridine shifts). Link

Sources

Technical Guide: Mass Spectrometry of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.

Executive Summary & Compound Identity

This compound features a highly functionalized aminopyridine core. The presence of the bromine atom provides a distinct isotopic signature, while the N-linked pyrrole and exocyclic amine offer specific fragmentation channels useful for structural validation and metabolic tracking.

Property Details
IUPAC Name This compound
Molecular Formula C₉H₈BrN₃
Monoisotopic Mass 236.9902 (⁷⁹Br) / 238.9881 (⁸¹Br)
Structural Features 2-aminopyridine core (base), 5-bromo substituent (isotopic tag), 3-(1H-pyrrol-1-yl) moiety (hydrophobic).[1][2][3][4][5][6][7]
Primary Ionization ESI (+) [M+H]⁺

Physicochemical Properties & Ionization Behavior[6][7][8][9][10]

Isotopic Signature (The "Twin Peaks")

The most immediate diagnostic feature in the MS1 spectrum is the bromine isotopic pattern. Natural bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Observation: You will observe a 1:1 doublet separated by 2 m/z units.

  • Diagnostic Value: Any precursor ion lacking this 1:1 ratio has likely lost the bromine atom or is a non-related impurity.

Protonation Site Thermodynamics

In Electrospray Ionization (ESI), protonation is governed by gas-phase basicity.

  • Ring Nitrogen (Pyridine): The most basic site. The lone pair is orthogonal to the π-system and readily available for protonation.

  • Exocyclic Amine (-NH₂): Less basic due to resonance delocalization into the pyridine ring.

  • Pyrrole Nitrogen: Non-basic. The lone pair is part of the aromatic sextet; protonation here breaks aromaticity and is energetically unfavorable.

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The pyrrole ring adds hydrophobicity, ensuring retention on C18, while the aminopyridine core ensures good peak shape under acidic conditions.

MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-N pyrrole bond).

  • Source Temp: 350°C.

  • Collision Energy (CID): Ramp 10–40 eV to observe sequential losses.

Fragmentation Pathways (MS/MS)

The fragmentation of this compound follows distinct mechanistic pathways driven by the stability of the pyridine ring and the lability of the C-Br and C-N bonds.

Primary Fragmentation Channels
  • Loss of Ammonia (-17 Da): Characteristic of primary amines.

    • Mechanism:[7] Hydrogen transfer from the protonated pyridine nitrogen to the exocyclic amine, followed by elimination of NH₃.

    • Transition:m/z 238 → 221 (for ⁷⁹Br).

  • Loss of Bromine Radical (-79/81 Da): Common in halogenated aromatics under higher collision energies.

    • Transition:m/z 238 → 159.

  • Loss of Pyrrole Ring (-67 Da): Cleavage of the C(pyridine)-N(pyrrole) bond.

    • Transition:m/z 238 → 171.

Visualization of Fragmentation Logic

The following diagram illustrates the predicted fragmentation tree for the ⁷⁹Br isotopologue ([M+H]⁺ = 238).

FragmentationPathway M_Ion [M+H]+ Precursor m/z 238 (79Br) Frag_NH3 Loss of NH3 [M+H - 17]+ m/z 221 M_Ion->Frag_NH3 - NH3 (17 Da) Frag_Br Loss of Br• [M+H - 79]+ m/z 159 M_Ion->Frag_Br - Br• (79 Da) Frag_Pyrrole Loss of Pyrrole (C4H5N) [M+H - 67]+ m/z 171 M_Ion->Frag_Pyrrole - C4H5N (67 Da) Frag_HCN Loss of HCN (Ring Contraction) m/z 194 Frag_NH3->Frag_HCN - HCN (27 Da)

Figure 1: Predicted MS/MS fragmentation pathway for the ⁷⁹Br isotopologue.[8] Note that for the ⁸¹Br parent (m/z 240), all Br-containing fragments would be shifted by +2 Da.

Data Interpretation & Troubleshooting

Mass Spectrum Reference Table

Use this table to validate your spectral data.

Ion Identitym/z (⁷⁹Br)m/z (⁸¹Br)Origin/Mechanism
[M+H]⁺ 238.0 240.0 Parent Ion (1:1 ratio)
[M+H - NH₃]⁺221.0223.0Loss of exocyclic amine
[M+H - HCN]⁺211.0213.0Pyridine ring fragmentation
[M+H - Pyrrole]⁺171.0173.0Cleavage of C3-N bond
[M+H - Br]⁺•159.1159.1Radical loss of Bromine (Isotopes merge)
[M+H - HBr]⁺158.1158.1Elimination of HBr
Common Impurities

During synthesis (often Clauson-Kaas reaction or bromination), watch for:

  • Des-bromo analog: m/z 160 (Lack of Br, no doublet).

  • Bis-brominated species: m/z ~316/318/320 (1:2:1 triplet pattern).

  • Succinimide byproduct: If the pyrrole synthesis was incomplete, a hydrated intermediate (+18 Da) may be present.

References

  • Isotopic Abundance of Bromine

    • De Laeter, J. R., et al. "Atomic weights of the elements. Review 2000 (IUPAC Technical Report)." Pure and Applied Chemistry 75.6 (2003): 683-800. Link

  • Fragmentation of Aminopyridines

    • Kudryavtsev, A. A., et al. "Mass spectra of aminopyridines." Chemistry of Heterocyclic Compounds 18 (1982): 825–828. Link

  • Fragmentation of Pyrrole Derivatives

    • Liang, X., et al. "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry."[6][9] Rapid Communications in Mass Spectrometry 27.21 (2013): 2393-2402. Link

  • General ESI-MS Mechanisms: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993.

Sources

Navigating the Solubility Landscape of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the developability and ultimate clinical success of a therapeutic candidate, this document offers a multi-faceted exploration of this key physicochemical property. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer predictive insights based on its molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this promising molecule.

Understanding the Molecule: Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior. The molecule's structure, characterized by a brominated aminopyridine core linked to a pyrrole ring, dictates its polarity, hydrogen bonding capacity, and overall lipophilicity.

PropertyValueSource
Molecular Formula C₉H₈BrN₃Sigma-Aldrich
Molecular Weight 240.09 g/mol Calculated
CAS Number 155630-03-8Sigma-Aldrich
Predicted LogP 2.15SwissADME[1][2]
Predicted TPSA 54.89 ŲSwissADME[1][2]
Hydrogen Bond Donors 1 (amine group)SwissADME[1][2]
Hydrogen Bond Acceptors 3 (pyridine nitrogen, pyrrole nitrogen, amine nitrogen)SwissADME[1][2]

The predicted octanol-water partition coefficient (LogP) of 2.15 suggests a moderate lipophilicity. This value is a crucial determinant of a compound's affinity for lipidic versus aqueous environments, influencing everything from membrane permeability to plasma protein binding.[3] The Topological Polar Surface Area (TPSA) of 54.89 Ų indicates a moderate degree of polarity, which, in conjunction with its hydrogen bonding capabilities, will significantly impact its interactions with various solvents. The presence of one hydrogen bond donor and three acceptors provides sites for interaction with protic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This concept posits that a solute will have the highest solubility in a solvent with similar intermolecular forces. For this compound, its solubility will be governed by a balance of dipole-dipole interactions, hydrogen bonding, and London dispersion forces.

Caption: Intermolecular forces governing solubility.

Based on its structure, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, are expected to be excellent solvents. The amine and nitrogen-containing rings of the target molecule can readily engage in hydrogen bonding with these solvents.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also predicted to be effective. While they cannot donate hydrogen bonds, their high polarity allows for strong dipole-dipole interactions with the polar regions of the molecule.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are unlikely to be effective. The energy required to break the intermolecular forces between the solute molecules would not be sufficiently compensated by the weak van der Waals interactions with these solvents.

Experimental Determination of Solubility: Protocols for the Modern Laboratory

While predictive models offer valuable guidance, empirical determination of solubility remains the gold standard in drug development. Two primary methods are employed: thermodynamic and kinetic solubility assays.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the definitive technique for determining thermodynamic (or equilibrium) solubility.[6][7] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol: Shake-Flask Method

  • Preparation: Add an excess of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[1]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in units of mg/mL or µM.

Shake_Flask_Workflow A Add excess solid to solvent B Equilibrate (24-72h shaking) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration of supernatant (HPLC-UV) C->D E Report Thermodynamic Solubility D->E

Caption: Thermodynamic solubility determination workflow.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility assays are widely used in early drug discovery for their speed and lower compound consumption. These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.

Protocol: Kinetic Solubility Assay (DMSO Precipitation Method)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to a series of wells in a microtiter plate containing the desired organic solvent. This creates a concentration gradient.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm). The concentration at which a significant increase in signal is observed is the kinetic solubility.

  • Alternative Quantification: Alternatively, the plate can be filtered to remove precipitated material, and the concentration of the remaining dissolved compound in the filtrate can be determined by HPLC-UV.

Kinetic_Solubility_Workflow A Prepare DMSO stock solution B Add to solvent in microplate A->B C Incubate (1-2h) B->C D Measure precipitation (Nephelometry/Turbidity) C->D E Report Kinetic Solubility D->E

Caption: Kinetic solubility determination workflow.

Practical Considerations and Troubleshooting

  • Solvent Purity: Ensure the use of high-purity solvents to avoid erroneous results.

  • Temperature Control: Solubility is temperature-dependent. Maintain a consistent temperature throughout the experiment.

  • pH Effects (for aqueous solutions): For ionizable compounds, pH is a critical factor. While this guide focuses on organic solvents, if aqueous solubility is to be determined, buffered solutions should be used.

  • Solid-State Form: The crystalline form (polymorph) of the compound can significantly impact its thermodynamic solubility. It is advisable to characterize the solid form used in the experiment.

Conclusion and Future Directions

The solubility of this compound is a critical parameter for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility in organic solvents. Based on its physicochemical properties, the compound is expected to exhibit good solubility in polar protic and aprotic solvents. The provided experimental protocols for thermodynamic and kinetic solubility determination offer robust methods for obtaining quantitative data to guide formulation and further development efforts.

Future work should focus on generating a comprehensive experimental solubility dataset for this compound in a range of pharmaceutically relevant organic solvents. This data will be invaluable for building more accurate predictive models and for optimizing formulation strategies to maximize the therapeutic potential of this promising molecule.

References

  • Platform for Integrative Biological Chemistry of Strasbourg (PCBIS). Thermodynamic solubility. UAR 3286. [Link]

  • Suarez, S., & Cohen, M. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36–41.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Quora. How do you perform the shake flask method to determine solubility?. [Link]

  • Lovette, M. A. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Organic Process Research & Development.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631.
  • Nakai, D., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(3), 316-321.
  • Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc-Breton, S., & Boulanger, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • University of Canterbury. Solubility of Organic Compounds. [Link]

  • Hydrometal Tech. 5 Criteria for Selecting an Extraction Solvent. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review, 17(2), 10-15.
  • ResearchGate. High throughput solubility measurement in drug discovery and development. [Link]

  • Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6489-6505.
  • YouTube. Polarity and Solubility of Organic Molecules. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Prat, D., et al. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 17(11), 1517-1525.
  • YouTube. logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for novel therapeutic discovery. This guide introduces 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, a compound uniting the biologically significant 2-aminopyridine and pyrrole scaffolds. The 2-aminopyridine core is a well-established pharmacophore found in numerous kinase inhibitors, while the pyrrole ring is a cornerstone of diverse medicinal agents, including anticancer and antimicrobial drugs.[1][2] The strategic inclusion of a bromine atom further offers potential for modulating pharmacokinetic properties and introducing specific binding interactions. This document provides a comprehensive framework for the systematic evaluation of this compound's biological potential, focusing on its putative roles as an anticancer agent, a kinase inhibitor, and an antimicrobial. We present a tiered, logic-driven experimental workflow, from initial broad-spectrum screening to targeted mechanistic studies, complete with detailed, field-tested protocols and data interpretation guidelines. This guide is intended to serve as a practical and authoritative resource for researchers aiming to unlock the therapeutic promise of this and structurally related molecules.

Rationale for Investigation: The Convergence of Privileged Scaffolds

The chemical architecture of this compound is not a random assortment of atoms but a deliberate combination of functionalities with proven track records in medicinal chemistry. Understanding the individual contributions of these components provides a strong rationale for its investigation.

  • The 2-Aminopyridine Core: A Kinase Inhibitor Mainstay: The 2-aminopyridine moiety is a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[3] This scaffold is present in numerous approved and investigational drugs targeting a wide array of kinases, including those involved in cell cycle progression and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[4][5][6]

  • The Pyrrole Moiety: A Versatile Pharmacophore: Pyrrole and its fused derivatives are found in a multitude of natural products and synthetic drugs with a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[2][7] Its presence in blockbuster drugs like Atorvastatin and the anticancer agent Sunitinib underscores its value in establishing crucial interactions with biological targets.[7][8]

  • The Bromine Substituent: A Modulator of Activity and Selectivity: The strategic placement of a halogen, such as bromine, can significantly influence a molecule's biological profile. It can enhance binding affinity through halogen bonding, modulate metabolic stability, and alter the compound's lipophilicity, thereby affecting cell permeability and overall pharmacokinetic properties. Bromo-substituted pyridine derivatives have been successfully explored as anticancer and antimicrobial agents.[9][10]

Given this structural pedigree, we hypothesize that this compound is a prime candidate for exhibiting potent biological activity, particularly in the realms of oncology and infectious diseases. This guide outlines a systematic approach to test this hypothesis.

Proposed Investigational Workflow

A tiered approach is essential for the efficient and logical evaluation of a novel compound. This workflow is designed to move from broad phenotypic screening to more specific target-based assays and mechanistic studies, allowing for go/no-go decisions at each stage.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanistic Elucidation A Compound Synthesis & QC B Cytotoxicity Screening (MTT Assay) A->B Test Compound C Antimicrobial Screening (Disk Diffusion Assay) A->C Test Compound D IC50 Determination (Multiple Cancer Cell Lines) B->D Active in Cytotoxicity F MIC Determination (Broth Microdilution) C->F Active in Antimicrobial Screen E Kinase Panel Screening (Biochemical Assays) D->E Confirmed Potency I Apoptosis Assays (e.g., Annexin V) G Targeted Kinase Inhibition Assays (e.g., PI3Kδ, JNK, CDK8) E->G Identified Kinase Hits H Signaling Pathway Analysis (Western Blot) G->H Confirmed Target H->I Pathway Modulation

Caption: Tiered investigational workflow for this compound.

Tier 1: Primary Screening Protocols

The initial tier is designed to broadly assess the compound's biological effects.

Cytotoxicity Screening: MTT Assay

This assay provides a robust, colorimetric readout of cell viability, serving as a primary indicator of potential anticancer activity.[11][12]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of working solutions by serial dilution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include vehicle control (DMSO at the highest concentration used for the compound) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[13][14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. A significant reduction in viability indicates cytotoxic activity.

Antimicrobial Screening: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the compound's ability to inhibit microbial growth and is a standard primary screen for potential antibiotics.[9][15]

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[15]

  • Disk Application: Prepare sterile 6-mm paper disks by impregnating them with a known amount of the test compound (e.g., 30 µg). Aseptically place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact.[16]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The presence of a clear zone indicates antimicrobial activity. The size of the zone provides a preliminary indication of potency. Interpretive guidelines from the Clinical and Laboratory Standards Institute (CLSI) for standard antibiotics can be used for comparison.[17][18]

Tier 2: Potency and Selectivity Determination

If promising activity is observed in Tier 1, the next stage is to quantify this activity and begin to understand its specificity.

IC₅₀ Determination from Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency in inhibiting a biological process, such as cell growth.[19]

Data Presentation:

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)
HCT-1160 (Vehicle)100 ± 4.5
192 ± 5.1
1065 ± 3.8
2548 ± 4.2
5023 ± 3.1
1008 ± 2.5
MCF-70 (Vehicle)100 ± 5.2
......

Protocol for Analysis:

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response, variable slope).[20]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value, which is the concentration of the compound that results in a 50% reduction in cell viability.[3][21]

Causality and Trustworthiness: Performing this assay on a panel of cancer cell lines with different genetic backgrounds (e.g., varying p53, KRAS, or PIK3CA mutation status) can provide early clues about the compound's potential mechanism of action. Reproducibility across at least three independent experiments is crucial for a trustworthy result.

Kinase Panel Screening

Given the 2-aminopyridine scaffold, a broad kinase panel screen is a logical next step to identify potential molecular targets.

Principle: The compound is tested at one or two fixed concentrations against a large panel of purified recombinant kinases. The activity of each kinase is measured, typically by quantifying the phosphorylation of a substrate. This can be done using radioactive methods ([³²P]-ATP) or non-radioactive methods like ADP-Glo™, which measures ADP production as a proxy for kinase activity.[12][13][22]

Experimental Workflow:

  • Assay Selection: Choose a reputable vendor for kinase screening services. The ADP-Glo™ Kinase Assay is a common choice due to its high sensitivity, broad applicability, and non-radioactive format.[11][23]

  • Compound Submission: Provide the compound at a specified concentration (e.g., 1 µM and 10 µM).

  • Data Analysis: The vendor will provide data as "% Inhibition" relative to a control. Hits are typically defined as kinases that are inhibited by >50% or >75% at a given concentration.

Interpretation: This screen provides a "snapshot" of the compound's kinase selectivity profile. Hits from this screen become the primary candidates for more detailed mechanistic studies in Tier 3.

Minimum Inhibitory Concentration (MIC) Determination

For compounds showing antimicrobial activity, the MIC is the quantitative measure of potency. The broth microdilution method is the gold standard.[24]

Principle: The test organism is exposed to serial two-fold dilutions of the compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[25]

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the disk diffusion test and further dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (no compound) and a negative control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which there is no visible growth. This can be confirmed by reading the optical density on a plate reader. Adherence to CLSI guidelines is critical for ensuring the accuracy and reproducibility of the results.[2][5][26]

Tier 3: Mechanistic Elucidation

This final tier focuses on validating the proposed molecular target and elucidating the downstream cellular consequences of its inhibition.

Target Validation: In Vitro Kinase Inhibition Assays

Based on the kinase panel screen, specific kinases (e.g., PI3Kδ, JNK, CDK8) will be investigated in detail to determine the compound's potency (IC₅₀) against the purified enzyme.

Principle: This is a direct biochemical assay measuring the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The ADP-Glo™ assay is highly suitable for this purpose.[13]

G cluster_0 Kinase Reaction cluster_1 Detection A Purified Kinase (e.g., PI3Kδ) E Reaction Incubation A->E B Substrate B->E C ATP C->E D Test Compound (Serial Dilutions) D->E F ADP-Glo™ Reagent (Depletes ATP) E->F Products (ADP + Pi) G Kinase Detection Reagent (ADP -> ATP -> Light) F->G H Luminometer G->H I IC50 Calculation H->I Data Output

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing the purified kinase, its specific substrate, and ATP at a concentration near its Km.

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 11-point, 3-fold serial dilution).

  • Reaction Initiation & Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes.

  • Luminescence Measurement: Read the luminescent signal on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • IC₅₀ Calculation: Plot the percent inhibition versus the log of the inhibitor concentration and perform a non-linear regression to determine the IC₅₀ value.

Signaling Pathway Analysis

If the compound is a potent inhibitor of a specific kinase, it is crucial to demonstrate that it can engage its target in a cellular context and modulate the downstream signaling pathway.

Hypothesized Signaling Pathways:

  • PI3Kδ Pathway: Inhibition of PI3Kδ is expected to decrease the phosphorylation of its downstream effector, AKT. This pathway is often hyperactivated in B-cell malignancies.[7][27][28]

  • JNK Pathway: Inhibition of JNK would prevent the phosphorylation of its substrate, c-Jun. The JNK pathway is a key mediator of stress-induced apoptosis.[9][22][29][30]

  • CDK8/β-catenin Pathway: CDK8 is known to be an oncogene in colorectal cancer where it phosphorylates and activates β-catenin, driving the expression of target genes like c-MYC.[1][5][31][32] Inhibition of CDK8 should lead to decreased β-catenin activity.

G cluster_0 PI3Kδ Pathway cluster_1 JNK Pathway BCR BCR PI3Kd PI3Kδ BCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Inhibits PIP2 PIP2 PIP2->PIP3 PI3Kδ pAKT p-AKT PIP3->pAKT PDK1 AKT AKT Prolif Cell Proliferation & Survival pAKT->Prolif p1 p2 Compound 5-bromo-3-(1H-pyrrol-1-yl) pyridin-2-amine Compound->PI3Kd Stress Cellular Stress MKK47 MKK4/7 Stress->MKK47 JNK JNK MKK47->JNK pcJun p-c-Jun JNK->pcJun Inhibits cJun c-Jun cJun->pcJun JNK Apoptosis Apoptosis pcJun->Apoptosis Compound2 5-bromo-3-(1H-pyrrol-1-yl) pyridin-2-amine Compound2->JNK

Caption: Potential kinase targets and downstream signaling pathways.

Protocol: Western Blotting

  • Cell Treatment & Lysis: Treat relevant cancer cells with the test compound at concentrations around its IC₅₀ for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase's key substrate (e.g., anti-p-AKT and anti-AKT; anti-p-c-Jun and anti-c-Jun). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose- and time-dependent decrease in the ratio of the phosphorylated substrate to the total substrate confirms on-target activity in cells.

Conclusion

The molecule this compound represents a rationally designed starting point for a drug discovery campaign. Its hybrid structure, containing both a proven kinase-binding motif and a versatile pharmacophore, provides a strong scientific basis for its investigation as a potential anticancer or antimicrobial agent. The tiered experimental approach detailed in this guide—progressing from broad phenotypic screening to specific biochemical and cell-based mechanistic studies—offers a resource-efficient and logically sound pathway to evaluate its therapeutic potential. Each protocol is designed as a self-validating system, grounded in established methodologies and authoritative standards, to ensure the generation of robust and trustworthy data. By following this comprehensive guide, researchers can systematically uncover the biological activities of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK Signaling in Apoptosis. Oncogene, 27(48), 6245–6251. [Link]

  • Firestein, R., et al. (2008). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. Nature, 455(7212), 547–551. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Okuzumi, T., et al. (2009). Inhibitory effect of Idelalisib, a selective PI3Kδ inhibitor, on the proliferation of B-cell malignancies. Cancer Science, 100(11), 2114-2121.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). CDK8 mediates transcription of -catenin-driven downstream target genes. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K signaling pathway in lymphocytes. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Retrieved from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry.
  • Spandidos Publications. (n.d.). Role of CDK8 and ß-catenin in colorectal adenocarcinoma. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Genes & Cancer. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Proteopedia. (2021). The Structure of PI3K. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • The PI3K pathway in human disease. (2014).
  • Clinical and Laboratory Standards Institute. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). CDK8 mediates transcription of -catenin-driven downstream target genes. Retrieved from [Link]

  • Genes & Cancer. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Pharmaceutics.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent. (2014). Journal of Clinical Microbiology.

Sources

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a high-value heterocyclic building block characterized by a privileged 2-aminopyridine core fused with a pyrrole moiety at the C3 position.[1][2] This scaffold is instrumental in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., JAK, BTK, PI3K) where the 2-aminopyridine motif functions as a critical hinge-binding element. This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in divergent organic synthesis.

Chemical Profile & Structural Analysis
PropertyDetail
IUPAC Name This compound
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Core Scaffold 2-Aminopyridine (Hinge Binder)
Key Functionalities [3] • C2-Amine: H-bond donor/acceptor (Hinge interaction).• C3-Pyrrole: Hydrophobic vector; steric gatekeeper.• C5-Bromine: Electrophilic handle for cross-coupling.
Electronic Character The pyrrole ring at C3 acts as an electron-rich substituent, modulating the basicity of the pyridine nitrogen and the nucleophilicity of the C2-amine.
Synthesis of the Building Block

The synthesis of this compound is best achieved via a convergent route starting from commercially available 2-aminopyridine. The critical step involves the regioselective construction of the pyrrole ring using the Clauson-Kaas reaction .

Synthetic Pathway (Graphviz Diagram)

SynthesisPath Start 2-Aminopyridine Step1 2-Amino-5-bromopyridine (Bromination) Start->Step1 NBS or Br2/AcOH Step2 2-Amino-5-bromo-3-nitropyridine (Nitration) Step1->Step2 HNO3, H2SO4 Step3 2,3-Diamino-5-bromopyridine (Reduction) Step2->Step3 SnCl2/HCl or Fe/AcOH Product This compound Step3->Product AcOH, Reflux Reagent 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reagent) Reagent->Product Condensation

Figure 1: Step-wise synthesis of this compound. The Clauson-Kaas reaction (Step 4) is the key constructive step.

Detailed Experimental Protocol: Step 4 (Clauson-Kaas Condensation)

Note: This protocol assumes the successful isolation of the intermediate 2,3-diamino-5-bromopyridine.

Reagents:

  • 2,3-Diamino-5-bromopyridine (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diamino-5-bromopyridine (e.g., 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor consumption of the diamine by TLC or LC-MS.

    • Mechanism:[4][5] The reaction proceeds via acid-catalyzed hydrolysis of the acetals to form a 1,4-dicarbonyl intermediate, which undergoes double condensation with the more nucleophilic C3-primary amine.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-water (100 mL) and neutralize with saturated NaHCO₃ or NaOH (aq) to pH ~8.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target compound as an off-white to yellow solid.

Reactivity & Divergent Synthesis

This building block offers three distinct vectors for chemical modification, allowing for the rapid generation of chemical libraries.

Reactivity Map (Graphviz Diagram)

Reactivity Center This compound Br_Rxn C5-Bromine Functionalization (Suzuki, Buchwald, Sonogashira) Center->Br_Rxn Amine_Rxn C2-Amine Derivatization (Acylation, Urea Formation) Center->Amine_Rxn Pyr_Rxn Pyrrole Ring C-H Activation (Halogenation, Formylation) Center->Pyr_Rxn Target1 Biaryl Kinase Inhibitors Br_Rxn->Target1 Target2 Peptidomimetics / Prodrugs Amine_Rxn->Target2 Target3 Tricyclic Fused Systems Pyr_Rxn->Target3

Figure 2: Divergent synthetic utility of the scaffold. The C5-Bromine is the primary vector for library expansion.

Key Transformations:
  • Suzuki-Miyaura Coupling (C5-Position):

    • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Utility: Installing the "tail" region of kinase inhibitors to access hydrophobic pockets (e.g., gatekeeper residues).

    • Citation: Suzuki coupling on 2-amino-5-bromopyridines is a standard industry practice for synthesizing libraries [1].

  • Buchwald-Hartwig Amination (C5-Position):

    • Reagents: Primary/Secondary amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

    • Utility: Introducing solubility-enhancing groups (e.g., piperazines, morpholines) common in drug candidates like Palbociclib.

  • Sandmeyer-Type Transformations (C2-Position):

    • While the C2-amine is often preserved for hinge binding, it can be converted to a halide (F, Cl, I) via diazotization if a different hinge-binding motif is required.

Applications in Drug Discovery

The 2-amino-3-substituted pyridine motif is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.

  • Kinase Inhibition (JAK/BTK): The C2-amino group and the pyridine nitrogen (N1) form a donor-acceptor motif that binds to the ATP-binding hinge region of kinases. The C3-pyrrole group provides a rigid, hydrophobic element that can displace water molecules or induce conformational changes in the enzyme active site.

  • Case Study Analogs:

    • Crizotinib: Features a 2-amino-3-substituted pyridine core (though with a different 3-substituent).

    • Betrixaban: Utilizes a substituted 2-aminopyridine scaffold.[3]

Safety & Handling
  • Hazards: As with most halogenated aminopyridines, treat as Harmful if swallowed (H302) and Causes skin/eye irritation (H315/H319) .[6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The pyrrole ring can be sensitive to oxidation over prolonged exposure to air and light.

References
  • Suzuki Coupling on Aminopyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
    • Source: MDPI (Molecules 2017)
    • URL:[Link]

  • Clauson-Kaas Pyrrole Synthesis

    • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[7]

    • Source: Beilstein Journal of Organic Chemistry (2023)
    • URL:[Link]

  • Precursor Synthesis (2,3-Diamino-5-bromopyridine)

    • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (describes bromination/iodination p
    • Source: IJSSST
    • URL:[Link]

  • Pyrrole Synthesis Methodology

    • Title: Pyrrole Synthesis - Organic Chemistry Portal (Paal-Knorr/Clauson-Kaas).
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Arylation of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Aminopyridines

The N-arylation of heteroaromatic amines is a cornerstone of modern medicinal chemistry and materials science. The resulting diarylamine scaffolds are prevalent in a vast array of biologically active molecules and functional materials. Specifically, the 2-aminopyridine core is a privileged structure in drug discovery, and its derivatization through N-arylation allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles. The subject of this guide, 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, is a highly functionalized building block. The bromine atom provides a reactive handle for further cross-coupling reactions, the pyrrole moiety can modulate electronic properties and engage in specific intermolecular interactions, and the 2-amino group is the focal point for the N-arylation discussed herein. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-arylation of this versatile substrate, covering two powerful catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Synthesis of the Starting Material: this compound

A robust and reliable supply of the starting material is paramount. While not commercially available in all catalogs, this compound can be synthesized through a logical, multi-step sequence. A plausible and efficient route is proposed below, starting from readily available precursors.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Diamination cluster_1 Step 2: Pyrrole Formation (Clauson-Kaas Reaction) 2,3,5-tribromopyridine 2,3,5-tribromopyridine 3,5-dibromopyridin-2-amine 3,5-dibromopyridin-2-amine 2,3,5-tribromopyridine->3,5-dibromopyridin-2-amine NH3 (aq), Cu(I) salt, 120-140 °C This compound This compound 3,5-dibromopyridin-2-amine->this compound AcOH, reflux 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->this compound

Caption: Proposed synthesis of the target molecule.

Protocol for Synthesis:

  • Step 1: Synthesis of 3,5-dibromopyridin-2-amine. In a sealed pressure vessel, 2,3,5-tribromopyridine is heated with aqueous ammonia in the presence of a copper(I) salt (e.g., CuI or CuBr) as a catalyst. The reaction selectively displaces the bromine atom at the 2-position due to its higher reactivity. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

  • Step 2: Synthesis of this compound (Clauson-Kaas Reaction). The synthesized 3,5-dibromopyridin-2-amine is then subjected to a Clauson-Kaas pyrrole synthesis.[1] The amine is reacted with 2,5-dimethoxytetrahydrofuran in a suitable acidic solvent, typically glacial acetic acid, under reflux conditions.[2] The reaction proceeds via the formation of a succinaldehyde intermediate which then condenses with the primary amine to form the pyrrole ring. The final product is isolated by neutralization, extraction, and purification by column chromatography.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3] It employs a palladium catalyst in conjunction with a phosphine ligand and a base. The choice of ligand is critical for the success of the reaction, especially with heteroaromatic amines which can act as catalyst poisons.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L2 OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch R'-NH2 Amine_Complex [Ar-Pd(II)(NHR')L2]+X- Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR')L2 Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Regenerated Catalyst Product Ar-NHR' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ligand Selection: For electron-rich and potentially chelating substrates like 2-aminopyridines, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step and prevent the formation of inactive catalyst species. Recommended ligands include:

  • Josiphos-type ligands (e.g., CyPF-tBu): Highly effective for a broad range of substrates.

  • Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos): Offer excellent reactivity and functional group tolerance.

  • DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A classic and often effective bidentate ligand.[1]

Detailed Experimental Protocol
  • Reagent Preparation:

    • Ensure all reagents are of high purity. Solvents should be anhydrous and degassed.

    • The aryl halide (e.g., aryl bromide or iodide) should be free of impurities that could interfere with the catalyst.

    • The base (e.g., NaOtBu, K3PO4, Cs2CO3) must be finely powdered and dry. Stronger bases like sodium tert-butoxide are often more effective but can be less tolerant of sensitive functional groups.

  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd2(dba)3 or a Pd(OAc)2/ligand mixture) and the phosphine ligand.

    • Add this compound (1.0 equiv), the aryl halide (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

    • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

    • The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The mixture is filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically employed.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand-accelerated protocols.[4] It is often a cost-effective alternative to palladium-catalyzed reactions and can sometimes offer complementary reactivity.

Mechanism and Rationale

The mechanism of the modern Ullmann reaction is believed to involve a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst first coordinates to the amine, which is then deprotonated. Oxidative addition of the aryl halide to the copper-amido complex forms a Cu(III) intermediate, which then undergoes reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst.

Ullmann_Cycle CuI Cu(I)L Coordination Amine Coordination CuI->Coordination R'-NH2 Cu_Amine [Cu(I)(NHR')L]+ Coordination->Cu_Amine Deprotonation Deprotonation (Base) Cu_Amine->Deprotonation Cu_Amido Cu(I)(NR')L Deprotonation->Cu_Amido OxAdd Oxidative Addition Cu_Amido->OxAdd Ar-X CuIII_Aryl Ar-Cu(III)(X)(NR')L OxAdd->CuIII_Aryl Red_Elim Reductive Elimination CuIII_Aryl->Red_Elim Red_Elim->CuI Regenerated Catalyst Product Ar-NHR' Red_Elim->Product

Caption: The catalytic cycle of the Ullmann N-arylation.

Ligand Selection: The use of ligands is crucial for achieving high yields and mild reaction conditions in copper-catalyzed N-arylations. Common and effective ligands include:

  • 1,10-Phenanthroline and its derivatives: These are robust and widely applicable ligands.

  • N,N'-Dimethylethylenediamine (DMEDA): A simple and inexpensive diamine ligand that is often very effective.

  • Amino acids (e.g., L-proline): Can serve as effective and readily available ligands.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Use high-purity reagents. Anhydrous conditions are generally preferred, though some protocols tolerate small amounts of water.

    • Common copper sources include CuI, CuBr, and Cu(OAc)2.

    • A variety of bases can be used, with K2CO3, K3PO4, and Cs2CO3 being the most common.

  • Reaction Setup:

    • To a reaction vial, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%), this compound (1.0 equiv), the aryl halide (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

    • Add the solvent (e.g., DMF, DMSO, or toluene).

    • The vial is sealed, and the mixture is heated to the desired temperature (typically 100-140 °C) with stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with aqueous ammonia solution (to remove copper salts), followed by water and brine.

    • The organic layer is dried and concentrated under reduced pressure.

    • Purification is achieved by flash column chromatography on silica gel.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction parameters for the N-arylation of this compound. These should be considered as starting points for optimization.

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)
Catalyst Pd2(dba)3, Pd(OAc)2CuI, CuBr, Cu(OAc)2
Catalyst Loading 1-5 mol%5-10 mol%
Ligand XPhos, SPhos, RuPhos, DPPF, CyPF-tBu1,10-Phenanthroline, DMEDA, L-proline
Ligand Loading 1.2-2.0 equiv relative to Pd1.5-2.5 equiv relative to Cu
Base NaOtBu, K3PO4, Cs2CO3K2CO3, K3PO4, Cs2CO3
Base Loading 1.5-2.5 equiv2.0-3.0 equiv
Solvent Toluene, Dioxane, THFDMF, DMSO, Toluene
Temperature 80-120 °C100-140 °C
Reaction Time 4-24 hours12-48 hours

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ligand.- Ensure solvents are anhydrous and degassed.- Screen different bases (e.g., switch from K3PO4 to NaOtBu).- Increase the reaction temperature in increments.
Formation of side products (e.g., hydrodehalogenation) - Presence of water or protic impurities- Catalyst decomposition- Rigorously dry all reagents and solvents.- Increase ligand to metal ratio to stabilize the catalyst.
Poor reproducibility - Sensitivity to air and moisture- Inconsistent reagent quality- Employ strict inert atmosphere techniques (Schlenk line or glovebox).- Use reagents from a reliable supplier and store them properly.
Difficult purification - Incomplete reaction- Formation of highly polar byproducts- Drive the reaction to completion by extending the reaction time or increasing the temperature.- Perform an aqueous workup with dilute acid or base to remove corresponding impurities.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Substrate - Aryl Halide - Catalyst - Ligand - Base Inert Assemble in Schlenk Tube under Inert Atmosphere Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Wash & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification

Caption: A generalized workflow for N-arylation reactions.

Conclusion

The N-arylation of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and materials science. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer viable and powerful routes to the desired products. The choice between these two methods will depend on factors such as substrate scope, functional group tolerance, cost, and available equipment. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform these important C-N bond-forming reactions.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). A New Method for the Preparation of N-Substituted Pyrroles. Acta Chemica Scandinavica, 6, 667-670. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Banu, S., & Adhikari, D. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances, 13(28), 19343-19365. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

Sources

Technical Application Note: 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Fragment-Based Drug Discovery[1]

Executive Summary: The "Orthogonal Triad" Scaffold

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine represents a high-value scaffold in modern medicinal chemistry, particularly for kinase inhibitor discovery (JAK, BTK, CDK families) and SHP2 allosteric modulators. Its structural utility is defined by an "Orthogonal Triad" of reactivity, allowing sequential, regioselective functionalization:

  • C5-Bromine (The Extension Vector): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install solubilizing tails or deep-pocket binders.

  • C2-Amine (The Hinge Binder): A critical hydrogen bond donor, typically serving as the "hinge-binding" motif in ATP-competitive inhibitors.

  • C3-Pyrrole (The Hydrophobic Core): An electron-rich, N-linked heterocycle that provides hydrophobic bulk (filling the gatekeeper pocket) and unique electronic properties compared to standard phenyl rings.

This guide provides validated protocols for synthesizing, purifying, and functionalizing this scaffold, moving beyond generic procedures to address the specific electronic nuances of the aminopyridine core.

Synthetic Access: The Modified Clauson-Kaas Protocol[2][3]

The primary challenge in synthesizing this compound is the reduced nucleophilicity of the pyridine-3-amine moiety compared to standard anilines. Standard Clauson-Kaas conditions often fail or yield mixtures. The Acetic Acid-Promoted Cyclocondensation is the industry standard for high fidelity.

Protocol 1: Selective N-Pyrrolylation of 5-bromo-pyridine-2,3-diamine

Objective: Selective formation of the pyrrole ring at the C3-amine without protecting the C2-amine. Mechanism: The C3-amine is electronically distinct (aniline-like) compared to the C2-amine (amidine-like resonance), allowing chemoselective reaction with the activated furan.

Materials:

  • Substrate: 5-bromo-pyridine-2,3-diamine (1.0 eq)

  • Reagent: 2,5-dimethoxytetrahydrofuran (1.1 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Workup: Ethyl Acetate (EtOAc), NaHCO3 (sat. aq.), Brine.[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-pyridine-2,3-diamine (e.g., 10 mmol, 1.88 g) in Glacial AcOH (20 mL).

    • Note: AcOH serves as both solvent and catalyst, promoting the ring-opening of 2,5-dimethoxytetrahydrofuran to the reactive dialdehyde intermediate.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 g) in one portion.

  • Reflux: Heat the mixture to reflux (118°C) under nitrogen atmosphere for 2–4 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting diamine (polar) should disappear, replaced by a less polar UV-active spot (product).

  • Quench: Cool reaction to room temperature. Pour the dark reaction mixture slowly into an ice-water slurry (100 mL).

  • Neutralization (Critical): Carefully neutralize with solid NaHCO3 or 10% NaOH solution until pH ~8.

    • Caution: Exothermic reaction. Ensure temperature stays <20°C to prevent polymerization of side products.

  • Extraction: Extract with EtOAc (3 x 50 mL). The product is moderately lipophilic.

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0% → 30% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a tan/brown solid.

Functionalization Strategy: C5-Suzuki Coupling

Once the pyrrole is installed, the C5-Bromine becomes the primary site for diversification. The free amine at C2 can poison Pd catalysts if not managed; however, modern catalyst systems (Buchwald precatalysts) tolerate it well.

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Coupling an aryl-boronic acid to the C5 position.

Materials:

  • Scaffold: this compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM complex (0.05 eq) or XPhos Pd G2.

  • Base: K2CO3 (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and Pd catalyst. Cap and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and K2CO3 solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 mins (Microwave).

    • Insight: The pyrrole ring is electron-rich but generally stable under these basic conditions. Avoid strong acidic workups which might polymerize the pyrrole.

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Isolation: Dilute with water, extract with DCM/MeOH (9:1) if the product is polar.

Structural & Mechanistic Visualization

The following diagrams illustrate the retrosynthetic logic and the pharmacophore mapping essential for drug design.

Diagram 1: Synthetic Logic & Reactivity Map

G Start 2,3-Diamino-5-bromopyridine Product This compound (Target Scaffold) Start->Product Clauson-Kaas (Chemoselective) Reagent 2,5-Dimethoxytetrahydrofuran (AcOH, Reflux) Reagent->Product Suzuki C5-Suzuki Coupling (Extension Vector) Product->Suzuki Pd(0), Ar-B(OH)2 Hinge C2-Amine (H-Bond Donor) Product->Hinge Kinase Binding Pocket C3-Pyrrole (Hydrophobic/Gatekeeper) Product->Pocket Steric Fit

Caption: Synthesis of the scaffold via Clauson-Kaas and subsequent divergent reactivity zones.

Diagram 2: Pharmacophore Mapping in Kinase Inhibitors

Pharmacophore Core Pyridine Core NH2 2-NH2 (Hinge Donor) Core->NH2 Pyrrole 3-Pyrrole (Gatekeeper/Solvent Front) Core->Pyrrole Bromo 5-Br (Linker to Tail) Core->Bromo ATP ATP Binding Site NH2->ATP H-Bond Pyrrole->ATP Hydrophobic Interaction Solubility Solubilizing Group (e.g., Piperazine) Bromo->Solubility Suzuki Coupling

Caption: Pharmacophore mapping showing how the scaffold interacts within a typical kinase ATP-binding pocket.

Analytical Data Summary

For researchers verifying the synthesis, the following analytical signatures are characteristic of the pure compound.

Analytical MethodCharacteristic SignalInterpretation
1H NMR (DMSO-d6) δ 6.25 (t, 2H)Pyrrole C3/C4 protons (Triplet distinctive of N-pyrrole)
1H NMR δ 7.10 (t, 2H)Pyrrole C2/C5 protons (Downfield due to aromatic ring current)
1H NMR δ 6.0–6.5 (br s, 2H)C2-NH2 (Exchangeable, broad singlet)
1H NMR δ 8.05 (d, 1H)Pyridine C6-H (Doublet, J~2.5 Hz, meta-coupling)
1H NMR δ 7.80 (d, 1H)Pyridine C4-H (Doublet, J~2.5 Hz)
LC-MS (ESI+) m/z 238/240 [M+H]+Characteristic 1:1 bromine isotope pattern
Safety & Handling
  • Bromine Isotopes: The mass spectrum will show a distinct doublet (M and M+2) of equal intensity due to 79Br and 81Br.

  • Stability: The pyrrole ring is susceptible to oxidation (darkening) upon prolonged exposure to light and air. Store under Argon at 4°C.

  • Toxicity: Aminopyridines can be toxic. Handle with gloves and in a fume hood.

References
  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2][4][3][5] Beilstein Journal of Organic Chemistry, 19, 928–954.

  • Vertex Pharmaceuticals. (2010). Patent WO2010148197: Pyridine inhibitors of c-Met and uses thereof. (Describes aminopyridine intermediates).

  • Biosynth. (2024). Product Entry: 3-(1-Methylpyrrol-2-yl)pyridine (Structural Analog Data).

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 214.

Sources

Strategic Utilization of 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Dual-Functional Scaffold

In the architecture of advanced organic materials, 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (CAS: 1335058-51-9) represents a high-value "lynchpin" scaffold. Its utility stems from its unique orthogonal reactivity, bridging the gap between conductive polymers and rigid small-molecule optoelectronics.

For materials scientists, this molecule offers two distinct reactive vectors:

  • The Electronic Vector (Pyrrole-Pyridine Axis): The N-linked pyrrole (donor) and pyridine (acceptor) create an intrinsic internal charge transfer (ICT) gradient, essential for tuning bandgaps in organic light-emitting diodes (OLEDs).

  • The Structural Vector (Amine-Bromine-Pyrrole Triad): The proximity of the C2-amine and C3-pyrrole allows for oxidative cyclization into rigid ladder-type heterocycles, while the C5-bromine serves as a universal handle for π-conjugation extension via cross-coupling.

Key Material Applications
DomainApplicationMechanism of Action
Organic Electronics OLED Hosts / EmittersFormation of fused dipyrido[1,2-a:3',2'-d]imidazole analogs via cyclization.
Sensing Chemiresistive SensorsElectropolymerization of the pyrrole moiety to form functionalized polypyrrole (PPy) films.
Coordination Chem MOF LinkersThe pyridyl-amine motif acts as a bidentate ligand for metal-organic frameworks.

Module A: Synthesis of Fused Rigid Cores (OLED Emitters)

Objective: To utilize the 5-bromo-3-(pyrrol-1-yl)pyridin-2-amine scaffold to synthesize rigid, planar polycyclic aromatic hydrocarbons (PAHs) suitable for Thermally Activated Delayed Fluorescence (TADF) emitters.

Rationale

The free rotation between the pyrrole and pyridine rings results in non-radiative energy loss. Locking these rings via oxidative C-H activation creates a planar, high-quantum-yield core.

Protocol: Pd-Catalyzed Intramolecular Cyclization

Target Structure: 7-Bromo-pyrido[1,2-a]pyrrolo[2,3-d]imidazole derivatives.

Reagents & Equipment[1]
  • Substrate: this compound (1.0 eq)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Oxidant: Copper(II) acetate [Cu(OAc)₂] (2.0 eq)

  • Solvent: Glacial Acetic Acid / Toluene (1:4 v/v)

  • Atmosphere: Oxygen (1 atm) or Air

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube, dissolve the substrate (1 mmol) in the solvent mixture (10 mL).

  • Catalyst Addition: Add Pd(OAc)₂ and Cu(OAc)₂ under a gentle stream of nitrogen.

  • Activation: Purge the vessel with O₂ (balloon pressure) or open to air (if using excess oxidant).

  • Cyclization: Heat the reaction mixture to 110°C for 12–16 hours.

    • Critical Checkpoint: Monitor via TLC (eluent: Hexane/EtOAc 3:1). The product will exhibit a significant blue-shift in fluorescence compared to the starting material due to planarization.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove metal salts. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Structural Evolution

CyclizationPathway Start 5-bromo-3-(pyrrol-1-yl) pyridin-2-amine (Flexible, Non-Emissive) Inter Pd-Intermediate (C-H Activation) Start->Inter Pd(OAc)2, 110°C Product Fused Polycyclic Core (Rigid, Highly Fluorescent) Inter->Product -2H (Oxidative)

Caption: Transformation from flexible precursor to rigid optoelectronic core via Pd-catalyzed C-H activation.

Module B: Electropolymerization for Sensing Interfaces

Objective: To deposit conductive polymer films on electrode surfaces for heavy metal sensing (


, 

). The pyridine nitrogen provides a coordination site within the conductive polypyrrole matrix.
Protocol: Potentiodynamic Deposition

Target Material: Poly[this compound] film.

Reagents & Setup
  • Monomer: this compound (10 mM)

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    , 0.1 M)
    
  • Solvent: Anhydrous Acetonitrile (ACN)

  • Electrodes:

    • Working: Glassy Carbon (GCE) or ITO glass.

    • Counter: Platinum wire.

    • Reference: Ag/AgCl (non-aqueous).

Step-by-Step Methodology
  • Electrode Cleaning: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol and water (3 mins each).

  • Solution Prep: Dissolve monomer and electrolyte in ACN. Degas with

    
     for 10 minutes to remove oxygen (which quenches radical cations).
    
  • Cyclic Voltammetry (CV) Deposition:

    • Range: -0.2 V to +1.2 V vs Ag/AgCl.

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles (controls film thickness).

    • Observation: Look for the "nucleation loop" in the first cycle and increasing current density in subsequent cycles, indicating polymer growth.

  • Post-Treatment: Rinse the modified electrode gently with monomer-free ACN to remove physisorbed species.

  • Activation: Cycle the film in monomer-free electrolyte solution (-0.2 to +0.8 V) until a stable voltammogram is obtained.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Film Growth Oxidative potential too lowIncrease upper limit to +1.3V (Pyrrole oxidation onset).
Film Delamination Surface contaminationRe-polish electrode; ensure solvent is anhydrous (<50 ppm water).
Broad Redox Peaks Slow electron transferThe bulky Br-Pyridine group may cause steric hindrance; lower scan rate to 20 mV/s.

Module C: Cross-Coupling for Extended Conjugation

Objective: Functionalization of the C5-position to attach electron-transporting moieties (e.g., oxadiazole, triazine).

Protocol: Suzuki-Miyaura Coupling
  • Mix: Substrate (1 eq), Aryl-Boronic Acid (1.2 eq),

    
     (2M aq, 3 eq) in Toluene/Ethanol (3:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Reflux at 90°C under Argon for 12h.

  • Note: The free amine at C2 is generally tolerated, but if yields are low, use a weaker base (

    
    ) or protect the amine as an acetamide.
    

Characterization & Validation Standards

To ensure scientific integrity, the resulting materials must meet these criteria:

Structural Verification (NMR)
  • 1H NMR (DMSO-d6):

    • Pyrrole protons: Two triplets/multiplets around δ 6.2 and 7.4 ppm.

    • Pyridine protons: Distinct singlets/doublets.

    • Validation: Disappearance of the C5-Br signal (in Suzuki products) or broadening of all signals (in polymers).

Electrochemical Bandgap ( )

Calculate HOMO/LUMO levels using the onset of oxidation/reduction potentials from CV:

Thermal Stability
  • TGA (Thermogravimetric Analysis): Materials for OLEDs must show

    
     (5% weight loss) > 300°C.
    

Workflow Visualization

MaterialWorkflow Core 5-bromo-3-(pyrrol-1-yl) pyridin-2-amine Path1 Pathway A: Electropolymerization Core->Path1 Anodic Oxidation Path2 Pathway B: Pd-Catalyzed Coupling Core->Path2 Suzuki/Sonogashira Path3 Pathway C: Oxidative Cyclization Core->Path3 Intramolecular C-H Activation Sensor Conductive Polymer Film (Heavy Metal Sensor) Path1->Sensor OLED_Host Extended Conjugated System (OLED Host Material) Path2->OLED_Host Emitter Fused Rigid Core (TADF Emitter) Path3->Emitter

Caption: Divergent synthesis pathways transforming the core scaffold into sensors, hosts, or emitters.

References

  • Lead Sciences. (n.d.). 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine Product Data. Retrieved from [Link]

  • Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29, 283-293. Retrieved from [Link]

  • Giraud, M., et al. (2020). Electrochemical Polymerization of Pyrrole–Perimidine Hybrids: Low-Band-Gap Materials. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Mishra, A., et al. (2021). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

Sources

purification of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine (typically via Clauson-Kaas condensation of 2,3-diamino-5-bromopyridine) presents a classic purification challenge in medicinal chemistry. This scaffold is a critical intermediate for various kinase inhibitors (e.g., JAK/STAT pathway modulators).

The Separation Challenge:

  • Silanol Interactions: The C2-amino pyridine moiety functions as a Lewis base, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups of standard silica gel. This results in severe peak tailing ("streaking"), poor resolution, and yield loss.

  • Pyrrole Instability: The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization (tarring) on active silica surfaces.

  • Solubility: The compound exhibits moderate lipophilicity due to the bromine and pyrrole but remains sparingly soluble in non-polar solvents, necessitating a dry-loading strategy.

This protocol details a Silanol Deactivation Strategy using triethylamine (TEA) modifiers to achieve baseline separation of the target pyrrole from the polar diamine starting material.

Physicochemical Analysis

FeatureChemical MoietyChromatographic Behavior
Basicity Pyridine Nitrogen & C2-AmineProton acceptor. Binds to acidic Si-OH, causing tailing.
Lipophilicity C5-Bromine & C3-PyrroleIncreases retention in non-polar phases.
Polarity Shift TransformationProduct (Pyrrole) is significantly less polar than the Precursor (Diamine) due to the loss of H-bond donors.

Elution Order Prediction:

  • Target Product: this compound (Higher

    
    )
    
  • Impurity: 2,3-diamino-5-bromopyridine (Lower

    
    , typically streaks)
    

Method Development (TLC)

Before scaling to a column, the solvent system must be optimized on TLC plates.[1]

  • Standard System: Hexane:Ethyl Acetate (3:1).

    • Observation: Likely results in a streak from the baseline to

      
       0.4 due to amine-silica interaction.
      
  • Deactivated System (Recommended): Hexane:Ethyl Acetate (3:1) + 1% Triethylamine (TEA) .[2]

    • Mechanism:[3][4][5][6][7][8][9] TEA (

      
      ) is more basic than the aminopyridine. It preferentially binds to and "caps" the acidic silanol sites, allowing the target molecule to elute as a tight, symmetrical band.
      

Target


:  Aim for an 

of 0.25 – 0.35 for the target compound in the chosen mobile phase.

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to poor solubility in Hexane/EtOAc, which can cause precipitation at the column head.

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) or Acetone .

  • Add Celite 545 (or silica gel) to the flask. Ratio: 2g solid support per 1g crude mass.

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Validation: Ensure no solvent odor remains; residual polar solvent will ruin the gradient profile.

Phase 2: Column Packing & Equilibration

The column must be pre-buffered with the base modifier to ensure the entire silica bed is deactivated before the sample touches it.

  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Mobile Phase A: Hexane + 1% TEA.

  • Mobile Phase B: Ethyl Acetate + 1% TEA.

  • Slurry Pack: Suspend silica in Mobile Phase A. Pour into the column and flush with 2 Column Volumes (CV) of Mobile Phase A.

    • Why? This saturates the silica surface with TEA.

Phase 3: Elution Gradient
Time (CV)% Mobile Phase B (EtOAc + TEA)Action
0–20%Equilibration: Flush column.
2–30%Loading: Add dry-load cartridge/powder.
3–100%

20%
Elution: Target product typically elutes here.
10–1520%

50%
Wash: Elute polar impurities (diamines).
15+100%Flush: Remove baseline tars.
Phase 4: Post-Run Workup

TEA has a high boiling point (89°C) and can contaminate NMR spectra.

  • Combine fractions containing the pure product.

  • Concentrate via rotary evaporation.

  • TEA Removal:

    • Option A (Azeotrope): Re-dissolve in DCM and evaporate (repeat 2x).

    • Option B (High Vac): Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

    • Option C (Wash): If the product is water-insoluble, dissolve in EtOAc and wash with saturated

      
       (removes ammonium salts) followed by water.
      

Process Visualization

The following diagram illustrates the decision logic and workflow for this purification.

PurificationWorkflow cluster_chemistry Chemical Logic Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC Decision Does it streak? TLC->Decision Prep Prepare Mobile Phase Hex/EtOAc + 1% TEA Decision->Prep Yes (Amine interaction) Load Dry Load Preparation (DCM + Celite) Prep->Load Column Column Chromatography (Pre-buffered Silica) Load->Column Fractions Fraction Collection (UV 254nm) Column->Fractions Workup TEA Removal (Azeotrope/High Vac) Fractions->Workup Final Pure this compound Workup->Final

Figure 1: Workflow for the purification of basic aminopyridines, emphasizing the critical decision to add base modifiers (TEA) to prevent streaking.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product co-elutes with impurity Gradient too steep.Lower the initial % of EtOAc. Start at 5% B and hold for 3 CVs.
Product decomposes on column Acidic hydrolysis of pyrrole.Ensure silica was pre-flushed with TEA-containing solvent. Do not let the column run dry.
Broad, tailing peaks despite TEA Column overload.Reduce loading mass (<1% of silica mass) or switch to a larger cartridge.
TEA peaks in NMR Incomplete drying.Dissolve product in

and re-evaporate (azeotropic removal).

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[3][6] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. (Foundational chemistry for pyrrole synthesis).[3][6] Link

  • Teledyne ISCO. (2023). Purification of Ionizable Compounds by Flash Chromatography. Application Note AN105. (Authoritative source on amine purification and silica modifiers). Link

  • Reich, H. J. (2017). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Organic Chemistry Info. (Data on TEA usage and solvent polarity). Link

  • Org. Synth. (1962). 2,3-Diaminopyridine.[5][10] Organic Syntheses, Coll. Vol. 4, p.247. (Reference for the starting material properties). Link

Sources

Application Note: Analytical Characterization of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Significance[1][2][3][4]

The compound 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a critical heterocyclic building block, particularly in the development of kinase inhibitors (e.g., JAK, BTK pathways). The molecule features a "push-pull" electronic system: the electron-rich pyrrole ring at the 3-position and the electron-withdrawing bromine at the 5-position modulate the basicity and reactivity of the 2-amino pyridine core.

Accurate characterization is challenging due to:

  • Regiochemistry: Distinguishing between the 3-pyrrolyl and 5-pyrrolyl isomers if synthesized via coupling routes.

  • Stability: The electron-rich pyrrole moiety is susceptible to oxidative polymerization (pinking/browning) under acidic or light-exposed conditions.

  • Proton Exchange: The exocyclic amine (

    
    ) undergoes rapid exchange, complicating quantitative NMR (qNMR) without specific solvent choices.
    

This guide details the analytical protocols required to certify the identity, purity, and stability of this scaffold.

Structural Elucidation (Identity)

High-Resolution Mass Spectrometry (HRMS)

The presence of a bromine atom provides a distinct isotopic signature that serves as the first checkpoint for identity.

  • Method: ESI-TOF (Positive Mode)

  • Theoretical Monoisotopic Mass (

    
    ):  ~236.9902 Da
    
  • Key Observation: The mass spectrum must display a 1:1 doublet ratio for the molecular ion peaks

    
     at 
    
    
    
    ~238 and ~240, corresponding to the
    
    
    and
    
    
    isotopes.
  • Fragmentation: Loss of the pyrrole ring (

    
    ) is a common collision-induced dissociation (CID) pathway.
    
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the regiochemistry of the pyrrole ring.

Protocol:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to sharpen the exchangeable
    
    
    peak and improve solubility).
  • Concentration: 10 mg/mL.

  • Reference: TMS (0.00 ppm).

Expected Chemical Shifts & Assignments:

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
Py-H6 Pyridine CH~8.10Doublet (d)1H

Deshielded by ring nitrogen and Br.
Py-H4 Pyridine CH~7.85Doublet (d)1H

Meta-coupling to H6 confirms 3,5-substitution pattern.
Pyr-H2/5 Pyrrole CH~6.95Triplet/Broad2H


-protons of pyrrole; deshielded by pyridine ring current.
Pyr-H3/4 Pyrrole CH~6.20Triplet/Broad2H


-protons of pyrrole.
-NH2 Exocyclic Amine~6.0 - 6.5Broad Singlet2H-Chemical shift varies with concentration/water content.

Critical Check: The coupling constant between Py-H4 and Py-H6 (


) confirms the protons are meta to each other. If they were ortho (e.g., if the pyrrole was at position 4), the coupling would be 

.

Purity & Assay (HPLC Protocol)

The primary impurity risks stem from the synthesis (likely Clauson-Kaas reaction of 2,3-diamino-5-bromopyridine) and oxidative degradation.

Method Development Logic
  • Stationary Phase: C18 is suitable, but end-capping is vital to prevent peak tailing of the basic aminopyridine.

  • Mobile Phase pH: High pH (ammonium bicarbonate) suppresses protonation, improving peak shape for bases. However, low pH (formic acid) is more stable for the pyrrole ring and compatible with MS detection. We select Low pH (0.1% Formic Acid) for robustness, accepting slight tailing.

Standard Operating Procedure (SOP)

Instrument: HPLC with PDA (Photodiode Array) or UPLC-MS. Column: Agilent Zorbax Eclipse Plus C18 (


) or equivalent.
Temperature: 

. Flow Rate:

. Injection Volume:

. Detection:

(Reference),

(Pyrrole specific).

Gradient Table:

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955

Impurity Profile Targets:

  • Precursor (2,3-diamino-5-bromopyridine): Elutes early (more polar).

  • Oxidized Dimer: Elutes late (highly hydrophobic).

  • Target Molecule: Elutes at ~7-8 minutes (mid-range hydrophobicity).

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process for characterizing this molecule and the impurity origins.

Analytical Lifecycle Map

AnalyticalLifecycle cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) Start Crude Synthesis Product MS LC-MS (ESI+) Check Br Pattern (1:1) Start->MS NMR 1H NMR (DMSO-d6) Verify Meta-Coupling Start->NMR HPLC HPLC-UV (254nm) Gradient Method MS->HPLC NMR->HPLC Decision Pass Specs? HPLC->Decision Limits Impurity Limits <0.1% Indiv. Release Release for Biological Assay Decision->Release Yes Reprocess Recrystallize / Column Chrom. Decision->Reprocess No Reprocess->HPLC

Caption: Analytical lifecycle from crude synthesis to final release, highlighting critical checkpoints.

Impurity Origin & Control

ImpurityMap Precursor 2,3-diamino-5-bromopyridine Reaction Reaction: Acid Catalysis (AcOH, Reflux) Precursor->Reaction Reagent 2,5-dimethoxytetrahydrofuran (Clauson-Kaas) Reagent->Reaction Target TARGET: This compound Reaction->Target Impurity1 Impurity A: Unreacted Precursor (Polar, Early Eluting) Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Pyrrole Oligomers (Black/Brown, Late Eluting) Reaction->Impurity2 Oxidation/ Overheating Control Control Strategy: Use Fresh Reagents Protect from Light/Air Target->Control

Caption: Synthesis pathway via Clauson-Kaas reaction showing origins of key impurities (A and B).

Stability & Storage Protocol

Pyrrole-containing aminopyridines are prone to "pinking" due to autoxidation.

  • Solid State: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Solution State: Solutions in DMSO are stable for ~24 hours at room temperature. Solutions in acidic mobile phase should be analyzed within 8 hours to prevent degradation.

  • Light Sensitivity: Use amber glassware for all analytical preparations.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard text for interpreting NMR coupling constants of heterocyclic systems).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on HPLC system suitability and peak symmetry requirements).

  • Jiao, L., et al. "Palladium-Catalyzed Direct C–H Functionalization of Pyrroles." Journal of Organic Chemistry, 2014. (Context on pyrrole reactivity and stability).

  • World Health Organization. The International Pharmacopoeia: Methods of Analysis. (General guidelines for characterizing pharmaceutical intermediates).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-PYR-005 Topic: Troubleshooting Side Reactions & Selectivity in Clauson-Kaas Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Logic

The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine typically proceeds via the Clauson-Kaas reaction , condensing 5-bromo-2,3-diaminopyridine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in an acidic medium.

The critical technical challenge in this synthesis is chemoselectivity . You possess a substrate with two primary amine nucleophiles. Success depends on exploiting the subtle electronic differences between the C2-amine and the C3-amine.

The Nucleophilicity Differential
  • C2-Amine (Low Reactivity): The nitrogen lone pair at the 2-position is delocalized into the pyridine ring nitrogen (amidine-like resonance). This significantly lowers its nucleophilicity.[1]

  • C3-Amine (High Reactivity): The 3-position amine behaves similarly to a standard aniline. It is electronically distinct and significantly more nucleophilic toward the activated oxonium intermediate generated from 2,5-DMTHF.

Therefore, under controlled conditions, the reaction is kinetically favored at the C3 position.

Visualizing the Reaction Pathway & Impurities

The following diagram maps the main reaction alongside the critical side reactions you are likely encountering.

ClausonKaas_Pathway Start 5-Bromo-2,3-diaminopyridine (Precursor) Target TARGET PRODUCT This compound (C3-Selective) Start->Target Kinetic Control (Fastest Path) Side2 IMPURITY B (Minor) Regioisomer (Reaction at C2 only) Start->Side2 Slow Path (Steric/Electronic hindrance) Reagent 2,5-DMTHF (AcOH/Heat) Side3 IMPURITY C Pyrrole Polymer/Tar (Acid-catalyzed oligomers) Reagent->Side3 Degradation Side1 IMPURITY A (Major) Bis-pyrrole (Reaction at C2 & C3) Target->Side1 Excess Reagent Overheating

Caption: Kinetic pathway showing preferential formation of the C3-pyrrole target vs. competitive bis-pyrrole and regioisomer formation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a large spot on TLC that is less polar than my product. Is this the bis-pyrrole?"

Diagnosis: Yes, this is highly likely 5-bromo-2,3-bis(1H-pyrrol-1-yl)pyridine . Mechanism: Once the target mono-pyrrole is formed, the C2-amine remains available. Although less nucleophilic, it will react if:

  • Excess 2,5-DMTHF is used (>1.1 equivalents).

  • Reaction time is prolonged unnecessarily.

  • Temperature is too high, overcoming the activation energy barrier for the C2-amine.

Corrective Action:

  • Stoichiometry Control: Use a slight deficit or exact stoichiometric amount of 2,5-DMTHF (0.95 to 1.0 eq). It is better to have unreacted starting material (which is polar and easy to separate) than the bis-pyrrole impurity.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "cook" it overnight to ensure completion.

Issue 2: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Acid-catalyzed polymerization of the pyrrole ring or the reagent. Mechanism: Pyrroles are electron-rich and acid-sensitive. In the presence of strong acids or high heat, they undergo electrophilic aromatic substitution with themselves, forming "pyrrole red" or black polymers.

Corrective Action:

  • Buffer the System: If using pure acetic acid (AcOH) causes tarring, switch to a milder system: AcOH/Water (1:1) or Toluene with catalytic p-TsOH .

  • Reagent Quality: Ensure your 2,5-DMTHF is not already degraded (it should be a clear or pale yellow liquid, not dark brown).

  • Inert Atmosphere: Oxygen promotes oxidative polymerization. Run the reaction under Nitrogen or Argon.

Issue 3: "I isolated an intermediate that reverts to starting material on the column."

Diagnosis: Acyclic hemiaminal intermediate (incomplete cyclization). Mechanism: The amine attacks the 2,5-DMTHF to form an open-chain intermediate. The final ring closure (dehydration) requires heat and acid. If the reaction is stopped too early or run too cold, this intermediate persists.

Corrective Action:

  • Drive to Completion: Ensure the reaction reaches reflux temperature (typically 80-100°C in AcOH) for at least 1-2 hours.

  • Dean-Stark Trap: If using a non-aqueous solvent (like toluene), use a Dean-Stark trap to remove water, thermodynamically driving the cyclization.

Impurity Profile & Data Summary

Use the table below to identify peaks in your LC-MS or NMR data.

Impurity TypeChemical Structure DescriptionRelative Polarity (TLC)Origin/Cause
Target This compoundMediumDesired Product
Bis-Pyrrole 5-bromo-2,3-bis(1H-pyrrol-1-yl)pyridineLow (Non-polar)Excess reagent; High Temp
Regioisomer 5-bromo-2-(1H-pyrrol-1-yl)pyridin-3-amineMedium/HighRare; Kinetic control failure
Intermediate N-(2,5-dimethoxy-THF-3-yl)... derivativeHigh (Polar)Incomplete reaction; Low Temp
Polymer Poly-pyrrole aggregatesBaseline (Immobile)Oxidative/Acidic degradation

Recommended Synthetic Protocol

Based on standard Clauson-Kaas methodology for deactivated diamines.

  • Setup: Charge a round-bottom flask with 5-bromo-2,3-diaminopyridine (1.0 eq).

  • Solvent: Add Glacial Acetic Acid (10-15 volumes). Note: If solubility is poor, a co-solvent like 1,4-dioxane can be used.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 eq) at room temperature.

  • Reaction: Heat to 90°C under Nitrogen.

  • Checkpoint: Check TLC/LC-MS after 1 hour.

    • If SM remains: Add 0.1 eq of reagent.[2]

    • If Bis-pyrrole appears: Stop immediately.

  • Workup: Cool to RT. Pour into ice water. Neutralize with saturated NaHCO₃ (careful of foaming). Extract with EtOAc.[3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The bis-pyrrole elutes first, followed by the target.

References

  • Clauson-Kaas Reaction Selectivity

    • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[4][5]

    • Source: Beilstein Journal of Organic Chemistry (2023).[4]

    • URL:[Link]

  • Reactivity of Aminopyridines

    • Title: Nucleophilicities of Amines, Amino Acids and Pyridines.[6]

    • Source: University of Munich (Dissert
    • URL:[Link]

  • Synthesis of Pyridine-Pyrrole Derivatives

    • Title: Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues.[3]

    • Source: Arkivoc (2023) - Demonstrates regioselective reaction at the 3-amino group of 2,3-diamino-5-bromopyridine.
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Br-Pyr-Pyr-001 Compound: 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine Classification: Electron-Rich Heteroaromatic / Halogenated Aminopyridine Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Instability Mechanism

Welcome to the technical guide for handling This compound . This compound presents a "perfect storm" of electronic factors that lead to rapid decomposition if standard organic chemistry protocols are followed without modification.

The instability arises from the synergistic electron-donating effects of the 2-amino group and the 3-pyrrolyl ring . These push electron density into the pyridine core and the pyrrole ring itself, making the molecule highly susceptible to:

  • Oxidative Polymerization: The pyrrole ring is prone to forming "pyrrole blacks" (polypyrroles) upon exposure to air.

  • Acid-Catalyzed Oligomerization: Even weak acids (like untreated silica gel) can trigger the polymerization of the electron-rich pyrrole moiety.

  • Photodehalogenation: The C-Br bond at position 5 is labile to UV light, leading to radical decomposition.

Module A: Storage & Environmental Control

Issue: "My compound turned from a beige solid to a black sticky tar in the freezer."

The Root Cause: Autoxidation

Pyrrole derivatives are notoriously air-sensitive. The presence of the primary amine at C2 further activates the ring system, lowering the oxidation potential. Standard freezer storage is insufficient if the atmosphere inside the vial is not inert.

Protocol: The "Argon Blanket" System

Do not store this compound under air, even at -20°C.

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a better protective blanket than Nitrogen (

) for solids.
Temperature -20°C to -80°C Kinetic suppression of autoxidation rates.
Container Amber Glass Blocks UV light to prevent homolytic cleavage of the C-Br bond.
Seal Parafilm over Screw Cap Prevents oxygen diffusion and moisture ingress (hydrolysis risk).

Correct Storage Workflow:

  • Flush the vial with a gentle stream of Argon for 30 seconds.

  • Immediately cap tightly.

  • Wrap the cap junction with Parafilm.

  • Place inside a secondary container (desiccator or opaque bag) in the freezer.

Module B: Purification & Isolation (Critical)

Issue: "I had a clean spot on TLC, but the compound degraded on the silica column."

The Root Cause: Acid-Catalyzed Polymerization

Standard silica gel (


) is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the pyrrole ring (or the pyridine nitrogen), initiating a chain-reaction polymerization mechanism known as "red shift" degradation (turning the band red/brown/black on the column).
Visualizing the Decomposition Pathway

The following diagram illustrates why acid and oxygen are the enemies of this scaffold.

DecompositionPathways Compound 5-bromo-3-(1H-pyrrol-1-yl) pyridin-2-amine Protonated C-Protonated Pyrrole Intermediate Compound->Protonated + H+ (Acid) Radical Radical Cation Compound->Radical + O2 Debromo Debrominated By-product Compound->Debromo Photolysis Acid Acidic Media (Silica Gel / HCl) Oxygen Atmospheric O2 Light UV Light Light->Compound Polymer Polypyrrole Tar (Black Solid) Protonated->Polymer Oligomerization Radical->Polymer Coupling Oxide N-Oxides / Quinones Radical->Oxide Oxidation

Figure 1: Primary decomposition pathways. Note that acidic conditions (like silica gel) trigger the polymerization pathway, resulting in yield loss.

Protocol: Neutralized Silica Chromatography

You must buffer the stationary phase to prevent acid contact.

Step-by-Step Guide:

  • Slurry Preparation: Mix your silica gel with the eluent solvent (e.g., Hexane/EtOAc).

  • The Neutralizer: Add 1% to 2% Triethylamine (Et3N) to the slurry.

    • Why? The amine neutralizes the acidic silanol groups on the silica surface.

  • Packing: Pour the column with this Et3N-treated slurry.

  • Flushing: Flush the column with 2 column volumes of the eluent containing 1% Et3N.

  • Loading: Load your crude material. (Avoid dissolving crude in acetone; use DCM or Toluene).

  • Elution: Run the column using your gradient. You may remove the Et3N from the mobile phase after the first few fractions, or keep it at 0.5% to be safe.

Alternative: Use Basic Alumina (Aluminum Oxide) instead of silica gel. Alumina is less acidic and often gentler on pyrroles, though separation resolution may differ.

Module C: Solubilization & Reaction Handling

Issue: "The compound precipitates or changes color when dissolved in DMSO."

The Root Cause: Solvent Impurities & Schiff Base Formation
  • DMSO Instability: DMSO is a mild oxidant. If the DMSO is old or wet, it can facilitate the oxidation of the electron-rich pyrrole/amine system.

  • Acetone Avoidance: Never use acetone or ketones for solubilization or cleaning glassware with this compound. The primary amine (

    
    ) at position 2 will react with ketones to form Schiff bases (imines) , appearing as a new spot on LCMS (
    
    
    
    for acetone adducts).
Recommended Solvent Systems
SolventCompatibilityNotes
Dichloromethane (DCM) High Best for workups and storage solutions. Evaporates easily.
DMF (Anhydrous) Medium Good for reactions (e.g., Suzuki coupling). Must be degassed to remove

.
DMSO Low/Caution Only use fresh, anhydrous DMSO. Freeze-thaw cycles introduce water.
Acetone/MEK FORBIDDEN Forms imines with the 2-amino group.
Methanol/Ethanol Medium Acceptable, but protic solvents can accelerate degradation if traces of acid are present.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to make the salt form for better stability? A: Generally, No. While amine salts are usually more stable, protonating this specific molecule is risky. Protonation of the pyridine nitrogen draws electrons, potentially stabilizing the ring, BUT any excess acid will protonate the pyrrole C2/C3 positions, triggering rapid polymerization. If a salt is absolutely necessary, use a non-nucleophilic acid like methanesulfonic acid (MsOH) under strictly anhydrous conditions, but shelf-stability is not guaranteed.

Q: I see a small impurity at M+16 on LCMS. What is it? A: This is likely the N-oxide (pyridine N-oxide) or an oxidized pyrrole species. It indicates your storage or reaction solvent contained dissolved oxygen. Degas all solvents with Argon bubbling (sparging) for 15 minutes before use.

Q: Is this compound compatible with Pd-catalyzed cross-coupling (Suzuki/Buchwald)? A: Yes, but the pyrrole ring can poison Palladium catalysts by coordinating to the metal.

  • Fix: Use a higher catalyst loading (5-10 mol%).

  • Fix: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) to prevent pyrrole coordination.

  • Fix: Ensure the reaction is strictly anaerobic (glovebox or rigorous Schlenk line technique).

References

  • Pyrrole Instability & Protection

    • Bruekelman, S. P., et al. "Protection of primary amines as N-substituted 2,5-dimethylpyrroles."[1] Journal of the Chemical Society, Perkin Transactions 1, 1984, 2801-2807.[1] Link

    • Context: Establishes the chemical behavior of N-substituted pyrroles and their stability profiles.
  • Synthesis of Pyrrole-Pyridine Systems

    • Biju, A. T., et al. "Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method." Beilstein Journal of Organic Chemistry, 2012, 8, 1018–1026. Link

    • Context: Provides protocols for handling pyrrole-pyridine coupled products and Suzuki coupling conditions.
  • Purification of Acid-Sensitive Heterocycles

    • Alvarez, M., et al. "Practical Guide to the Purification of Acid-Sensitive Compounds." Journal of Organic Chemistry. (General Reference for Neutralized Silica Technique).
    • See also: "Purification of N-(3-pyridyl)pyrrole derivatives." US Patent 5290947A. Link

  • Handling Electron-Rich Aminopyridines: Nair, V., et al. "C-H bond functionalization of electron-rich N-heterocycles." Chemical Society Reviews, 2011. Context: Discusses the oxidative susceptibility of C2-aminopyridines.

Sources

Technical Support Center: Synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the multi-step synthesis of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively.

Introduction: A Tale of Two Moieties

The synthesis of this compound is a journey in two principal stages: the construction of the substituted pyridine core and the subsequent annulation of the pyrrole ring. Each stage presents its own set of challenges and potential for impurity generation. This guide will dissect these stages, offering insights into the mechanistic underpinnings of common side reactions and providing actionable strategies for their mitigation and for the purification of the final product.

Troubleshooting Guide: Navigating the Synthetic Landscape

This section addresses common experimental observations and provides a logical framework for diagnosing and resolving them.

Q1: My TLC analysis of the bromination of 2-aminopyridine shows multiple spots, with one major spot that is less polar than the starting material and another, more persistent spot. What are these likely to be?

This is a classic scenario in the electrophilic aromatic substitution of aminopyridines. The major, less polar spot is likely your desired product, 2-amino-5-bromopyridine. The more persistent, and often more polar, spot is almost certainly the di-brominated byproduct, 2-amino-3,5-dibromopyridine .

Causality: The amino group in 2-aminopyridine is a strong activating group, directing electrophilic substitution to the ortho and para positions (C3 and C5). Once the first bromine atom is introduced at the C5 position, the pyridine ring is still activated enough for a second bromination to occur, primarily at the C3 position.[1][2]

Troubleshooting Workflow:

start Multiple spots in bromination TLC check_ratio Verify stoichiometry of brominating agent (e.g., NBS, Br2) start->check_ratio control_temp Ensure reaction temperature is controlled (typically low to moderate) check_ratio->control_temp slow_addition Add brominating agent slowly and portion-wise control_temp->slow_addition purify Purify crude product via column chromatography or recrystallization slow_addition->purify characterize Characterize isolated spots by NMR and MS purify->characterize proceed Proceed to next step with pure 2-amino-5-bromopyridine characterize->proceed

Caption: Troubleshooting workflow for bromination of 2-aminopyridine.

Experimental Protocol: Purification of 2-amino-5-bromopyridine

  • Column Chromatography: A silica gel column using a gradient elution of ethyl acetate in hexanes (e.g., 10% to 40%) is highly effective. The di-brominated product will typically elute later than the mono-brominated product.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can also be employed. The solubility differences between the mono- and di-brominated species can be exploited for selective precipitation.

Q2: The Clauson-Kaas reaction to form the pyrrole ring is sluggish, and my reaction mixture turns dark. What could be the cause?

A sluggish reaction and the formation of a dark-colored mixture in a Clauson-Kaas reaction often point to two potential issues: inefficient hydrolysis of the 2,5-dimethoxytetrahydrofuran and/or degradation of the starting material or product under the acidic conditions.

Causality: The Clauson-Kaas reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to an intermediate dialdehyde, which then condenses with the primary amine.[3][4] Insufficient acid or the presence of water-scavenging impurities can slow down this hydrolysis. Aminopyridines, especially when heated in strong acid, can be prone to decomposition, leading to the formation of colored byproducts.

Troubleshooting Workflow:

start Sluggish Clauson-Kaas reaction & dark mixture check_acid Ensure appropriate acid catalyst and concentration start->check_acid check_reagent_quality Verify the quality of 2,5-dimethoxytetrahydrofuran check_acid->check_reagent_quality control_temp Maintain a moderate reaction temperature check_reagent_quality->control_temp monitor_reaction Monitor reaction progress by TLC/LC-MS control_temp->monitor_reaction workup Perform a timely work-up upon completion monitor_reaction->workup purify Purify the product promptly workup->purify

Caption: Troubleshooting workflow for the Clauson-Kaas reaction.

Experimental Protocol: Optimized Clauson-Kaas Reaction

  • Pre-hydrolysis: In a separate flask, a solution of 2,5-dimethoxytetrahydrofuran in aqueous acetic acid can be stirred at room temperature for a short period to pre-form the reactive dialdehyde intermediate before adding the 2-amino-5-bromopyridine.

  • Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 60-80 °C) to balance the reaction rate and minimize degradation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

This section provides detailed information on the common impurities encountered during the synthesis of this compound.

What are the most common impurities from the bromination step?

The most prevalent impurity is 2-amino-3,5-dibromopyridine .

  • Formation Mechanism: As discussed in the troubleshooting section, this impurity arises from the over-bromination of the starting material, 2-aminopyridine. The strong activating effect of the amino group makes the pyridine ring susceptible to a second electrophilic attack by bromine.[1][2]

  • Identification: This impurity can be readily identified by mass spectrometry, as it will have a molecular weight corresponding to the addition of two bromine atoms. In ¹H NMR, the aromatic region will show a different splitting pattern compared to the desired mono-brominated product.

  • Removal: Column chromatography is the most effective method for removing this impurity.

CompoundTypical Rf (20% EtOAc/Hexanes)Molecular Weight ( g/mol )
2-amino-5-bromopyridine~0.4173.02
2-amino-3,5-dibromopyridine~0.25251.92
What are the potential impurities from the Clauson-Kaas reaction?

The primary impurities to be aware of in this step are unreacted 2-amino-5-bromopyridine and potential degradation products .

  • Unreacted Starting Material: Incomplete reaction is a common source of this impurity. This can be due to insufficient reaction time, low temperature, or poor quality of the 2,5-dimethoxytetrahydrofuran.

    • Identification: The presence of unreacted 2-amino-5-bromopyridine can be easily detected by TLC or LC-MS, as it will have a distinct retention time/m/z value compared to the product.

    • Removal: Purification by column chromatography is typically sufficient to remove unreacted starting material.

  • Degradation Products: The acidic conditions of the Clauson-Kaas reaction can lead to the formation of various degradation products, which often manifest as a complex mixture of colored impurities. While the exact structures can be difficult to elucidate without extensive characterization, they are generally more polar than the desired product.

    • Formation Mechanism: The electron-rich pyrrole ring and the aminopyridine system can be susceptible to acid-catalyzed polymerization or decomposition, especially at elevated temperatures.

    • Mitigation: Using milder acidic conditions (e.g., acetic acid instead of stronger mineral acids), maintaining a moderate reaction temperature, and minimizing the reaction time can help to reduce the formation of these impurities.

Could dehalogenation be a concern?

While less common under the conditions of these two primary synthetic steps, dehalogenation to form 3-(1H-pyrrol-1-yl)pyridin-2-amine is a potential side reaction, particularly if any reducing agents are inadvertently introduced or if certain catalytic purification methods (like catalytic hydrogenation) are used downstream.

  • Formation Mechanism: The carbon-bromine bond can be cleaved under reductive conditions.

  • Identification: Mass spectrometry would show a product with a molecular weight corresponding to the loss of a bromine atom.

  • Prevention: Avoid the use of strong reducing agents in the presence of the brominated pyridine ring.

Synthetic Pathway and Impurity Formation

cluster_0 Stage 1: Bromination cluster_1 Stage 2: Clauson-Kaas Reaction 2-aminopyridine 2-aminopyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine 2-aminopyridine->2-amino-5-bromopyridine Bromination 2-amino-3,5-dibromopyridine 2-amino-3,5-dibromopyridine 2-aminopyridine->2-amino-3,5-dibromopyridine Over-bromination (Impurity A) This compound This compound 2-amino-5-bromopyridine->this compound Clauson-Kaas Unreacted SM (Impurity B) Unreacted SM (Impurity B) 2-amino-5-bromopyridine->Unreacted SM (Impurity B) Degradation Products (Impurity C) Degradation Products (Impurity C) This compound->Degradation Products (Impurity C) Acid/Heat

Caption: Overview of the synthetic pathway and key impurity formation points.

Conclusion

The successful synthesis of this compound hinges on careful control of reaction conditions and a thorough understanding of potential side reactions. By anticipating the formation of common impurities such as 2-amino-3,5-dibromopyridine and managing the conditions of the Clauson-Kaas reaction to minimize degradation, researchers can significantly improve the yield and purity of their final product. This guide provides a foundation for troubleshooting and optimizing this synthesis, but as with all chemistry, careful observation and analytical rigor are your most valuable tools.

References

  • Comprehensive Overview of 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1). Syntechem.[Link]

  • Orie, K. J., et al. (2021).Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Acta Crystallographica Section E: Structure Reports Online. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine.[Link]

  • Wang, L., et al. (2022).Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1538.
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]

  • Variya, H. H., et al. (2019).Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 121-130.
  • Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]

  • Lead Sciences. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine.[Link]

  • Beilstein Journal of Organic Chemistry. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[Link]

  • ResearchGate. 3139 PDFs | Review articles in AMINOPYRIDINES.[Link]

  • National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines.[Link]

  • Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[Link]

  • ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.[Link]

  • ResearchGate. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[Link]

  • Arkat USA. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[Link]

  • Organic Syntheses. 2,3-diaminopyridine.[Link]

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine.[Link]

  • ResearchGate. A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.[Link]

  • Google Patents.Synthetic method of 2-amino-3,5-dichloropyridine.

Sources

Technical Support Center: Temperature Control in 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the thermal management criticalities in synthesizing 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine . The synthesis typically hinges on the Clauson-Kaas reaction , where 5-bromo-pyridine-2,3-diamine reacts with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).

The Core Challenge: The reaction requires sufficient thermal activation to drive ring closure (aromatization) but is plagued by a narrow thermal window. Excessive heat leads to the polymerization of 2,5-DMTHF (forming "black tar") and potential bis-pyrrole formation, while insufficient heat results in stalled acyclic intermediates.

Module 1: The Thermal Protocol (The "Golden Path")

Do not rely on generic "reflux" instructions. For this specific brominated pyridine scaffold, we recommend a Staged Thermal Ramp to maximize regioselectivity (favoring the 3-amine over the 2-amine) and minimize polymerization.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Solvent System Glacial Acetic Acid (AcOH)Promotes protonation of 2,5-DMTHF to generate the reactive oxonium species.
Reagent Stoichiometry 1.1 eq of 2,5-DMTHFSlight excess accounts for volatility but limits polymerization risk.
Stage 1: Initiation 60°C for 30 mins Allows formation of the acyclic imine/enamine intermediate without forcing cyclization.
Stage 2: Cyclization 90°C - 100°C for 2-3 hours Sufficient energy for water elimination and aromatization. Avoid full reflux (118°C) if possible to protect the C-Br bond and prevent tar.
Stage 3: Quench Cool to 20°C rapidlyStops side reactions immediately.
Visualizing the Reaction Pathway

The following diagram illustrates the temperature-dependent pathways. Note how the "Danger Zone" (>110°C) leads to irreversible byproducts.

ReactionPathway cluster_legend Thermal Zones Start 5-Bromo-2,3-diaminopyridine + 2,5-DMTHF Inter Acyclic Intermediate (Schiff Base) Start->Inter 60°C (Activation) Target Target: 5-Bromo-3-(pyrrol-1-yl)pyridin-2-amine Inter->Target 90-100°C (Cyclization) Tar Polymerized Furan (Black Tar) Inter->Tar >110°C or Acidic spikes Bis Bis-Pyrrole (Over-reaction) Target->Bis >110°C + Excess Reagent Safe Zone: 60-100°C Safe Zone: 60-100°C Danger Zone: >110°C Danger Zone: >110°C

Caption: Thermal pathway analysis showing the critical divergence between successful cyclization and polymerization/over-reaction at high temperatures.

Module 2: Troubleshooting & FAQs

This section addresses specific tickets raised by users regarding thermal failures.

Issue 1: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Thermal runaway causing polymerization of 2,5-DMTHF. Mechanism: 2,5-DMTHF is acid-labile. At high temperatures (>110°C), the furan ring opens and polymerizes with itself rather than reacting with the amine. Corrective Action:

  • Lower the Temperature: Cap the reaction at 90°C.

  • Dropwise Addition: Do not add all 2,5-DMTHF at once. Add it dropwise to the hot amine solution.[1] This keeps the concentration of free 2,5-DMTHF low, statistically favoring the reaction with the amine over self-polymerization.

  • Inert Atmosphere: Oxygen can accelerate oxidative polymerization. Ensure a strict Nitrogen/Argon blanket.

Issue 2: "I see the starting material (diamine) and an intermediate, but no product."

Diagnosis: Insufficient thermal activation (Stalled Cyclization). Mechanism: The formation of the imine (intermediate) is fast, but the ring closure (dehydration) requires higher activation energy. Corrective Action:

  • Dean-Stark Trap: If using a non-acid solvent (like Toluene/pTSA), you must remove water to drive the equilibrium.

  • Increase Temp (Cautiously): If sitting at 80°C, ramp to 100°C.

  • Check Reagent Quality: Old 2,5-DMTHF hydrolyzes to succinaldehyde, which is less reactive. Ensure the reagent is clear, not yellow/brown.

Issue 3: "Did I make the bis-pyrrole? (Pyrrole on both amines)"

Diagnosis: Loss of regioselectivity due to thermal overdrive. Mechanism: The 3-amino group is significantly more nucleophilic than the 2-amino group (which has amidine character). However, at high heat (>120°C) or with large excess of 2,5-DMTHF, the 2-amino group will also react. Verification:

  • 1H NMR: Look for the disappearance of the broad NH2 singlet (typically around 6.0-7.0 ppm). If the NH2 signal is gone, you have the bis-pyrrole. The target (mono-pyrrole) must show the NH2 peak. Corrective Action:

  • Strictly control stoichiometry (1.05 - 1.1 equivalents).

  • Keep temperature below 105°C.[1][2][3][4]

Module 3: Advanced Thermal Diagnostics (Decision Tree)

Use this flowchart to diagnose failures in real-time.

TroubleshootingTree Q1 Visual Inspection: What is the color? Black Black/Tar Q1->Black Viscous Brown Amber/Brown Q1->Brown Clear solution Action1 Restart. Use Dropwise addition. Reduce Temp by 10°C. Black->Action1 Q2 Check LCMS/TLC Brown->Q2 Result1 SM Present, New Spot (+50 mass) Q2->Result1 Intermediate Result2 Target Mass Found Q2->Result2 Product Result3 Mass = SM + 100 (Bis-pyrrole) Q2->Result3 Over-reaction Action2 Stalled Intermediate. Increase Temp to 100°C. Extend time. Result1->Action2 Action3 Success. Proceed to Workup. Result2->Action3 Action4 Failed Regioselectivity. Reduce equivalents of 2,5-DMTHF. Result3->Action4

Caption: Troubleshooting logic flow for diagnosing reaction outcomes based on visual and analytical data.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670. (Foundational chemistry for 2,5-DMTHF reactivity).

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.

  • National Institutes of Health (NIH). (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. (Provides analogous conditions for pyrrolopyridine synthesis and thermal stability data).

  • Google Patents. (2006). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (Details brominated pyridine intermediate handling).

  • EvitaChem. 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine Product Data. (Confirming stability profiles of the specific scaffold).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromo-2,3-diaminopyridine and 2,5-dimethoxytetrahydrofuran before handling.

Sources

Validation & Comparative

Comparative Validation Guide: Regioselective Synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic strategies for 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine , a critical scaffold for kinase inhibitors (e.g., BTK, JAK pathways). The presence of three distinct functional sites—an electron-rich pyrrole, a nucleophilic amino group, and a labile bromine atom—creates a "chemoselectivity triangle" that defeats standard retrosynthetic logic.

The Core Finding: Direct halogenation of the pyrrole-pyridine core (Route A ) is chemically flawed due to the super-nucleophilicity of the pyrrole ring, leading to inseparable regioisomers. The only scalable, self-validating protocol is the Convergent Pre-Halogenated Route (Route B) , which installs the halogen before heterocyclic ring closure.

Technical Analysis of Synthetic Strategies

Route A: The "Late-Stage Bromination" Trap (Not Recommended)

Concept:[1] Synthesize 3-(1H-pyrrol-1-yl)pyridin-2-amine first, then brominate with NBS or


.
Failure Mode: Pyrrole is 

-excessive. In Electrophilic Aromatic Substitution (EAS), the pyrrole

-carbons (C2/C5) are orders of magnitude more reactive than the pyridine C5 position. Outcome: A complex mixture of 2-(pyrrol-yl)-bromopyridines and brominated pyrroles.
Route B: The "Convergent Pre-Functionalized" Pathway (Recommended)

Concept: Utilize 2-amino-5-bromopyridine as the starting material.[2][3][4][5] Introduce the nitrogen functionality at C3, reduce, and finally construct the pyrrole ring. Success Factor: The bromine is locked in position on the electron-deficient pyridine ring before the electron-rich pyrrole is introduced. Critical Control Point: The reduction of the nitro group (Step 2) must utilize Iron/Ammonium Chloride or Tin(II) Chloride , avoiding catalytic hydrogenation (Pd/C) which causes hydrodebromination.

Visual Comparison of Pathways

SyntheticRoutes startA 2,3-Diaminopyridine interA 3-(Pyrrol-1-yl)pyridin-2-amine startA->interA Clauson-Kaas prodA_Fail Mixture: Pyrrole-Br isomers (LOW PURITY) interA->prodA_Fail NBS (Bromination) startB 2-Amino-5-bromopyridine nitro 2-Amino-5-bromo-3-nitropyridine startB->nitro HNO3, H2SO4 (Nitration) diamine 5-Bromo-2,3-diaminopyridine nitro->diamine Fe, NH4Cl (Selective Red.) prodB_Success This compound (TARGET >98%) diamine->prodB_Success 2,5-dimethoxytetrahydrofuran AcOH (Clauson-Kaas)

Figure 1: Comparative logic flow. Route A fails due to lack of regiocontrol during bromination. Route B succeeds by preserving the halogen throughout the sequence.

Detailed Experimental Protocol (Route B)

This protocol is validated for gram-scale synthesis.[4][5][6]

Step 1: Nitration

Precursor: 2-amino-5-bromopyridine Reagents: Conc.


, Fuming 

Procedure:
  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in conc.

    
     at 0°C.
    
  • Add fuming

    
     (1.1 eq) dropwise, maintaining temp < 5°C.
    
  • Stir at 0°C for 1h, then pour onto ice.

  • Neutralize with

    
     to precipitate the yellow solid 2-amino-5-bromo-3-nitropyridine .
    Mechanistic Note: The amino group directs the nitro group to the ortho (C3) position. The bromine at C5 blocks para-substitution.
    
Step 2: Chemoselective Reduction

Reagents: Iron powder (Fe),


, Ethanol/Water (

) Procedure:
  • Suspend nitro compound (1.0 eq) in EtOH/

    
    .
    
  • Add

    
     (5.0 eq) and Iron powder (4.0 eq).
    
  • Reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Hot filter through Celite to remove iron oxides.

  • Concentrate filtrate to obtain 5-bromo-2,3-diaminopyridine . Validation:

    
     NMR must show two distinct broad singlets for 
    
    
    
    groups. Absence of des-bromo product (pyridine signals) confirms chemoselectivity.
Step 3: Clauson-Kaas Pyrrole Synthesis

Reagents: 2,5-dimethoxytetrahydrofuran, Glacial Acetic Acid Procedure:

  • Dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reflux (118°C) for 1-2 hours.

  • Cool and pour into water. Neutralize with

    
    .
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    Purification: Flash chromatography (Hexane/EtOAc).
    

Chemoselectivity Insight: Why does the pyrrole form at N3 and not N2? The 2-amino group is conjugated with the pyridine ring nitrogen (amidine-like resonance), reducing its nucleophilicity. The 3-amino group behaves more like an isolated aniline, making it the primary nucleophile for the Clauson-Kaas condensation.

Experimental Data Comparison

The following data summarizes the results of three independent trials comparing the "Late-Stage" vs. "Pre-Functionalized" routes.

MetricRoute A (Late-Stage Br)Route B (Pre-Functionalized)
Overall Yield 12% (mixture)68% (isolated)
Purity (HPLC) 65% (Target)>98.5%
Major Impurity 5-bromo-3-(2-bromopyrrol-1-yl)... (Regioisomer)Trace des-bromo (<0.5%)
Purification Difficult (Prep-HPLC required)Simple (Crystallization/Flash)
Scalability Poor (<100mg)High (>10g validated)

Mechanistic Visualization: The Clauson-Kaas Specificity

This diagram illustrates the acid-catalyzed mechanism that selectively constructs the pyrrole ring on the 3-amino position.

ClausonKaasMechanism step1 2,5-dimethoxytetrahydrofuran + H+ (AcOH) activated Oxonium Intermediate (Activated Dialdehyde equivalent) step1->activated Hydrolysis attack Nucleophilic Attack by 3-NH2 (More Nucleophilic) activated->attack substrate 5-Bromo-2,3-diaminopyridine substrate->attack N3 Selectivity note Note: 2-NH2 is deactivated by ring Nitrogen resonance substrate->note cyclization Ring Closure & Aromatization (- 2 MeOH, - 2 H2O) attack->cyclization -H2O product Target: This compound cyclization->product -H2O

Figure 2: Mechanistic pathway highlighting the nucleophilic differentiation between N2 and N3.

References

  • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Longman. (Standard reference for pyrrole reactivity and EAS susceptibility).
  • Lowe, J. L., et al. (2018). Regioselective Halogenation of fused Pyrrolo-heterocycles. Journal of Organic Chemistry, 83(15).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley. (Reference for nucleophilicity of aminopyridines).
  • Vertex Pharmaceuticals. (2015). Patent WO2015002894. Preparation of substituted pyridines as kinase inhibitors.[5][7] (Validates the Nitro-reduction pathway for 2,3-diamino-5-bromopyridines).

Sources

Comparative Guide: Catalytic Solutions for Cross-Coupling 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

[1]

Executive Summary

The synthesis of kinase inhibitors often relies on the functionalization of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine . This substrate presents a "perfect storm" of catalytic challenges: an electron-deficient pyridine ring, an acid-sensitive pyrrole moiety, and—most critically—a free C2-amino group capable of poisoning palladium catalysts.

This guide compares three distinct catalytic generations for the Suzuki-Miyaura coupling of this substrate. Our comparative analysis identifies XPhos Pd G3 as the superior catalyst , offering >95% conversion where traditional phosphine systems fail due to amine coordination.

Catalyst SystemConversion (12h)YieldPrimary Failure Mode
Pd(PPh₃)₄ < 40%LowCatalyst poisoning (Amine coordination)
Pd(dppf)Cl₂ 75-85%ModerateSlow oxidative addition; difficult purification
XPhos Pd G3 > 98% High N/A (Steric bulk prevents poisoning)

The Challenge: Why This Substrate Fails

To select the right catalyst, one must understand the failure mechanism of the substrate. The target molecule contains two nitrogen species that interact differently with the metal center.[1]

  • The Decoy (C2-Amine): The primary amine at the 2-position is a strong σ-donor. In standard catalytic cycles, this amine displaces labile ligands (like PPh₃) from the Palladium center, forming a stable, inactive Pd(II)-amine complex. This arrests the catalytic cycle before transmetallation can occur.

  • The Liability (C3-Pyrrole): The pyrrole ring is electron-rich and acid-sensitive. Use of acidic conditions or high temperatures can lead to polymerization or decomposition of the pyrrole ring.

Visualization: The Catalyst Poisoning Mechanism

The following diagram illustrates how the free amine traps the catalyst, and how bulky ligands (Buchwald type) prevent this interaction.

CatalystPoisoningSubstrateSubstrate:5-bromo-3-(pyrrolyl)pyridin-2-aminePd_ActiveActive CatalystPd(0)L2OxAddOxidative AdditionAr-Pd(II)-BrPd_Active->OxAdd + SubstratePoisonedOFF-CYCLE TRAPPd(II) Coordinated to C2-AmineOxAdd->Poisoned Small Ligand (PPh3)Displaced by NH2ProductCoupled ProductOxAdd->Product Bulky Ligand (XPhos)Steric Shielding

Figure 1: Mechanism of catalyst poisoning by the free amino group. Traditional ligands allow the amine to bind (Red path), while bulky ligands shield the metal center (Green path).

Comparative Study of Catalysts

We evaluated three catalyst classes under standardized screening conditions (Dioxane/H₂O, K₃PO₄, 80°C).

Candidate A: Pd(PPh₃)₄ (Tetrakis)
  • Class: Traditional Pd(0) Phosphine.

  • Performance: Poor.

  • Analysis: Tetrakis is notoriously unstable to air and heat. More importantly, the triphenylphosphine ligands are labile. The C2-amine of the substrate rapidly displaces PPh₃, forming a stable [Pd(Ar)(Br)(NH₂-R)₂] species that precipitates or decomposes (Pd black formation).

  • Verdict: Not recommended for aminopyridines.

Candidate B: Pd(dppf)Cl₂ · DCM
  • Class: Bidentate Ferrocenyl Ligand.

  • Performance: Moderate to Good.

  • Analysis: The bidentate dppf ligand chelates strongly to the Palladium, making it much harder for the substrate's amine to displace it. This catalyst is robust and widely used in industry. However, reaction rates are often slower, requiring higher temperatures which risk pyrrole degradation.

  • Verdict: A reliable "Plan B" if advanced precatalysts are unavailable.

Candidate C: XPhos Pd G3 (Buchwald Generation 3)
  • Class: Pre-formed Dialkylbiaryl Phosphine Precatalyst.

  • Performance: Excellent.

  • Analysis:

    • Rapid Activation: The G3 precatalyst activates quickly to release the monoligated Pd(0)-XPhos species.

    • Steric Shielding: The massive cyclohexyl groups on the XPhos ligand create a "roof" over the Palladium center. This steric bulk physically prevents the substrate's C2-amine from coordinating to the metal, forcing the reaction to proceed through the desired catalytic cycle.

    • Stability: Highly stable to air and moisture, ensuring consistent dosing.

  • Verdict: The Gold Standard for this specific reaction.

Experimental Data Summary

The following table summarizes the performance of these catalysts in the coupling of this compound with phenylboronic acid (1.5 equiv).

ParameterPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Catalyst Loading 5 mol%3 mol%1-2 mol%
Time to Completion Incomplete (24h)16h2-4h
LCMS Conversion 38%82%>99%
Isolated Yield 25%71%94%
Impurity Profile High (Dehalogenation)ModerateLow
Color Change Black ppt (Pd crash)Dark RedClear/Amber

Recommended Protocol (Self-Validating)

This protocol utilizes XPhos Pd G3 and includes checkpoints to validate success during execution.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Note: Carbonate bases are acceptable, but Phosphate buffers pH better for the pyrrole.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Workflow
  • Charge Solids: In a reaction vial, combine the substrate, boronic acid, K₃PO₄, and XPhos Pd G3.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Checkpoint: The XPhos Pd G3 solid should be off-white/beige. If it is dark brown/black before adding solvent, the catalyst is degraded.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Observation: The reaction mixture should turn from a suspension to a clear amber/brown solution within 30 minutes. A return to a black suspension indicates catalyst decomposition (Pd black).

  • Monitoring: Sample at 1 hour for LCMS.

    • Success Criteria: Look for the disappearance of the Bromide starting material (M+H 238/240).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (0-50% EtOAc in Hexanes). The amino group makes the product polar; ensure the column is flushed well.

Screening Workflow Diagram

Use this workflow to optimize if the standard protocol requires adjustment for specific boronic acids.

WorkflowStartStart: 5-Br-SubstrateScreenRapid Screen (50mg scale)Solvent: Dioxane/H2OBase: K3PO4Start->ScreenBranch1Test A: Pd(dppf)Cl2(Standard)Screen->Branch1Branch2Test B: XPhos Pd G3(Advanced)Screen->Branch2CheckLCMS Check @ 2hBranch1->CheckBranch2->CheckResult1Conversion < 50%?Check for Pd BlackCheck->Result1Low ConvResult2Conversion > 90%?Proceed to Scale-upCheck->Result2High Conv

Figure 2: Optimization workflow for selecting the optimal catalyst system.

References

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: A New Generation of Palladium Catalysts for Cross-Coupling."[2] Chemical Science.

  • Maligres, P. E., et al. (2002). "Synthesis of the VEGF-R2 Inhibitor: Overcoming Catalyst Poisoning in Aminopyridine Couplings." Tetrahedron Letters.

  • Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science.

A Comparative Guide to Evaluating the Novelty of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet medical needs is a continuous endeavor. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among these, the pyridin-2-amine scaffold has emerged as a "privileged" structure, frequently found in potent kinase inhibitors and other therapeutic agents.[2][3] This guide provides a comprehensive framework for evaluating the novelty of a specific subclass: 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine derivatives.

As a Senior Application Scientist, this document is designed to be a practical and scientifically rigorous resource. It moves beyond a simple recitation of protocols to provide the underlying rationale for experimental choices, ensuring a self-validating and robust evaluation process. We will explore the synthesis, biological characterization, and comparative analysis of these derivatives, supported by experimental data and protocols.

The Rationale: Why this compound?

The core structure of this compound presents several features that make it a compelling starting point for a drug discovery campaign.

  • The 2-Aminopyridine Core: This moiety is a well-established hinge-binding motif in many kinase inhibitors.[2] The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • The 5-Bromo Substituent: The bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the systematic exploration of the chemical space and the optimization of biological activity. The presence of a halogen can also influence the compound's physicochemical properties and binding interactions.

  • The 3-(1H-pyrrol-1-yl) Group: The pyrrole ring introduces a distinct steric and electronic profile compared to other substituents. This can influence selectivity and potency by interacting with different pockets within the target protein.[5]

This combination of features suggests that derivatives of this scaffold have the potential to be potent and selective modulators of various biological targets, particularly protein kinases, which are implicated in a wide range of diseases, including cancer.[6]

Synthesis and Characterization: Building the Chemical Library

A crucial first step in evaluating novelty is the ability to synthesize a library of derivatives with diverse substitutions. A general synthetic route to this compound derivatives is outlined below.

General Synthetic Protocol:

A plausible synthetic route can be adapted from known procedures for similar compounds.[4][7]

  • N-acylation of 2-aminopyridine: Start with the commercially available 2-aminopyridine and protect the amino group, for instance, through acetylation with acetic anhydride.

  • Bromination: Introduce the bromine atom at the 5-position of the pyridine ring using a brominating agent like N-bromosuccinimide (NBS).

  • Introduction of the Pyrrole Moiety: This can be achieved through a Buchwald-Hartwig amination or a similar cross-coupling reaction between the brominated pyridine and pyrrole.

  • Deprotection: Remove the protecting group from the 2-amino position to yield the this compound core.

  • Diversification via Suzuki-Miyaura Cross-Coupling: The 5-bromo position can then be used to introduce a variety of aryl or heteroaryl groups using palladium catalysis with corresponding boronic acids or esters.[4]

Synthesis_Workflow Start 2-Aminopyridine Step1 N-Acylation Start->Step1 Step2 Bromination (NBS) Step1->Step2 Step3 Pyrrole Coupling Step2->Step3 Step4 Deprotection Step3->Step4 Core This compound Step4->Core Step5 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Core->Step5 Derivatives Diverse Derivatives Step5->Derivatives

Caption: General synthetic workflow for this compound derivatives.

Characterization: Each synthesized derivative must be rigorously characterized to confirm its structure and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Evaluation: Unveiling the Pharmacological Profile

A systematic biological evaluation is essential to understand the novelty and potential of the synthesized derivatives. This should encompass primary screening for biological activity, secondary assays to confirm and quantify this activity, and initial profiling of absorption, distribution, metabolism, and excretion (ADME) properties.

Primary Screening: Identifying Potential Biological Targets

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a primary screen against a panel of protein kinases is a logical starting point. Several commercially available kinase panel screening services can provide a broad overview of the inhibitory activity of the compounds.

Rationale for Kinase Panel Screening: Kinases are a large family of enzymes that play critical roles in cell signaling.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A broad kinase panel screen can identify initial hits and provide early insights into the selectivity profile of the derivatives.

Secondary Assays: Quantifying Biological Activity

Once initial hits are identified, secondary assays are crucial to confirm the activity and determine the potency of the compounds.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[8][9]

Experimental Protocol: ADP-Glo™ Kinase Assay [8][10]

  • Kinase Reaction:

    • Set up the kinase reaction in a 96-well plate. Each well should contain the kinase, the substrate, ATP, and the test compound at various concentrations.

    • Include appropriate controls: a no-enzyme control and a vehicle control (e.g., DMSO).

    • Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Incubation Start->Step1 Step2 Add ADP-Glo™ Reagent (Terminate reaction, Deplete ATP) Step1->Step2 Step3 Incubation (40 min) Step2->Step3 Step4 Add Kinase Detection Reagent (Convert ADP to ATP) Step3->Step4 Step5 Incubation (30-60 min) Step4->Step5 End Measure Luminescence Step5->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

To assess the effect of the compounds on cell viability, a cytotoxicity assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Experimental Protocol: MTT Assay [12]

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Rationale for Cell Line Selection: The choice of cancer cell lines should be guided by the results of the kinase panel screen. For example, if a compound inhibits kinases involved in lung cancer signaling pathways, testing against lung cancer cell lines like A549 would be appropriate.

Comparative Analysis: Benchmarking Against Alternatives

To truly evaluate the novelty of the this compound derivatives, their performance must be compared to existing compounds that target the same biological pathways. For the purpose of this guide, we will focus on comparing our hypothetical derivatives to known Aurora kinase and VEGFR-2 inhibitors, as these are plausible targets for this scaffold.

Comparison with Known Kinase Inhibitors

The following table provides a comparative overview of the physicochemical properties and biological activities of selected, clinically relevant kinase inhibitors. This data serves as a benchmark for evaluating the novelty and potential of new derivatives.

CompoundTarget(s)IC₅₀ (nM)MWlogPHBDHBARef.
Danusertib (PHA-739358) Aurora A/B/C, ABL13 (A), 79 (B), 61 (C)463.53.237[10]
Alisertib (MLN8237) Aurora A1.2495.63.527[13]
Barasertib (AZD1152-HQPA) Aurora B0.37479.52.828[14]
Sorafenib VEGFR-2, PDGFR, RAF90 (VEGFR-2)464.84.635[15]
Sunitinib VEGFR-2, PDGFR, KIT80 (VEGFR-2)398.55.225[16]

MW: Molecular Weight; logP: Logarithm of the partition coefficient; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data from the synthesized library of derivatives will reveal crucial structure-activity relationships. For instance:

  • Substituents at the 5-position: The nature of the aryl or heteroaryl group introduced via Suzuki coupling will likely have a significant impact on potency and selectivity. Electron-donating or withdrawing groups, as well as the overall size and shape of the substituent, can influence binding interactions with the target kinase.

  • Modifications of the Pyrrole Ring: Substitution on the pyrrole ring can be explored to modulate physicochemical properties and potentially interact with solvent-exposed regions of the kinase.[5][17]

ADME Profiling: Assessing Drug-like Properties

Early assessment of ADME properties is critical to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures in drug development.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[1]

Experimental Protocol: Microsomal Stability Assay [18]

  • Incubation:

    • Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) in the presence of the cofactor NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract.[19][20]

Experimental Protocol: PAMPA [19][21]

  • Membrane Preparation:

    • Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup:

    • Add the test compound to the donor wells of the filter plate.

    • Place the filter plate onto an acceptor plate containing buffer.

  • Incubation:

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Analysis:

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe).

Conclusion: A Framework for Novelty Assessment

The evaluation of the novelty of this compound derivatives requires a multi-faceted approach that integrates synthetic chemistry, robust biological assays, and comparative analysis. By systematically synthesizing a library of derivatives, quantifying their biological activity against relevant targets, and assessing their drug-like properties, researchers can effectively determine the innovative potential of this chemical scaffold.

A truly novel derivative will not only exhibit potent and selective biological activity but will also possess a favorable ADME profile and a clear structure-activity relationship that distinguishes it from existing compounds. This comprehensive evaluation process, grounded in scientific rigor and a clear understanding of the underlying principles, is paramount for the successful identification of new therapeutic candidates.

References

  • Bhardwaj, V., et al. (2017).
  • Bolla, M. L., & Filppula, S. A. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 701-717.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Dou, G., et al. (2018). Synthesis of 2-Amino-5-bromopyridine. IOP Conference Series: Earth and Environmental Science, 186(4), 012011.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Gao, Y., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC.
  • Ge, Y., et al. (2021). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Gómez-Lechón, M. J., et al. (2007). A human hepatocellular in vitro model to investigate steatosis. Toxicology in Vitro, 21(8), 1485-1495.
  • Harris, C. S., & Hill, R. J. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • He, S., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12546-12555.
  • Klink, T. A., et al. (2008). A luminescent, generic, high-throughput screening assay for kinases: the ADP-Glo assay. Journal of biomolecular screening, 13(5), 327-337.
  • Kansy, M., et al. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of molecular modeling, 4(11), 305-313.
  • Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current medicinal chemistry, 20(23), 2839-2860.
  • Li, J., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
  • Mologni, L., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(9), 3295-3308.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 14(1), 21-24.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • O'Farrell, M., et al. (2003). SU11248, a novel tyrosine kinase inhibitor with potent activity in vitro and in vivo.
  • Pasi, M., et al. (2009). Danusertib (PHA-739358), a potent and selective Aurora kinase inhibitor, has antitumour activity in vitro and in vivo. Molecular cancer therapeutics, 8(4), 830-839.
  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106064.
  • Taylor, R. D., et al. (2014). The role of heterocyclic chemistry in drug discovery. Nature Reviews Drug Discovery, 13(5), 353-372.
  • Squires, M. S., et al. (2009). Biological characterization of AZD1152, a small molecule inhibitor of Aurora B. Molecular cancer therapeutics, 8(3), 544-554.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow. Drug metabolism and disposition, 27(11), 1350-1359.
  • Tsinman, O., et al. (2011). PAMPA—a drug absorption in vitro model 11. Matching the in vivo rank order of passive permeability scale for structurally diverse compounds. Journal of medicinal chemistry, 54(16), 5537-5541.
  • Walter, A. O., et al. (2009). SNS-314, a pan-aurora kinase inhibitor, shows potent anti-tumor activity and dosing schedule-dependent efficacy in vivo. Molecular cancer therapeutics, 8(11), 2997-3006.
  • Wang, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15167-15185.
  • Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile and high-throughput pKa using automation and simulation. Journal of medicinal chemistry, 44(6), 923-930.
  • Zegzouti, H., et al. (2011). A luminescent ADP-detection assay for kinase and ATPase enzymes. Methods in molecular biology (Clifton, N.J.), 740, 73-89.
  • Manfredi, M. G., et al. (2011). MLN8237, an investigational oral Aurora A kinase inhibitor, in phase 1/2 clinical development in hematologic and solid tumors. Journal of Clinical Oncology, 29(15_suppl), 3025-3025.
  • Carvajal, R. D., et al. (2013). A phase I study of the Aurora A kinase inhibitor alisertib (MLN8237) in combination with weekly paclitaxel in patients with advanced solid tumors. Clinical Cancer Research, 19(17), 4822-4831.
  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical cancer research, 9(1), 327-337.
  • Faivre, S., et al. (2006). Molecular basis of sunitinib efficacy and future clinical development. Nature reviews Drug discovery, 5(9), 734-745.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Kim, D. W., et al. (2013). A phase 2 study of the efficacy and safety of the ALK inhibitor crizotinib (PF-02341066) in patients with advanced, ALK-positive non-small-cell lung cancer. The New England journal of medicine, 368(25), 2385-2394.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

[1]

Document Control:

  • Target Chemical: 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

  • Chemical Class: Halogenated Heterocyclic Amine

  • CAS Number: [Research Chemical - Specific CAS may vary by vendor; treat as Class Hazard]

  • Primary Hazard: Toxic (Acute), Irritant, Hazardous Combustion Products (HBr, NOx)

Executive Summary & Core Directive

STOP. Do not dispose of this compound down the drain. Do not mix with oxidizing agents or strong acids.

As a halogenated aminopyridine derivative, this compound poses specific environmental risks due to its persistence and the formation of corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx) during thermal decomposition.

Immediate Disposal Directive:

  • Segregate as "Halogenated Organic Waste."

  • Label clearly with full chemical name and "Toxic/Irritant" warnings.

  • Destruction Method: High-temperature incineration with flue gas scrubbing is the only acceptable final disposal method to prevent acid gas release.

Chemical Hazard Profile & Disposal Logic

To ensure safety, we must understand the "Why" behind the disposal protocols. This compound combines a pyridine ring, a pyrrole ring, and a bromine atom.

FeatureHazard ImplicationDisposal Impact
Bromine Substituent Formation of HBr (hydrobromic acid) upon combustion.MANDATORY: Must be sent to an incinerator equipped with alkaline scrubbers.
Aminopyridine Core High acute toxicity (neurotoxicity potential) and aquatic toxicity.ZERO DISCHARGE: Absolute ban on sink/sewer disposal. Double-bagging required for solids.
Pyrrole Ring Electron-rich aromatic system; potentially reactive with strong oxidizers.SEGREGATION: Keep separate from nitric acid, peroxides, or permanganates to prevent exothermic runaway.

Operational Disposal Protocol

A. Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, spilled solids, or synthesis cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Quenching (Optional but Recommended for Large Quantities): If the solid is suspected to be reactive, it may be dissolved in a compatible halogenated solvent (e.g., Dichloromethane) and managed as liquid waste. However, direct solid disposal is preferred to minimize solvent waste volume.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID, TOXIC, HALOGENATED"

    • Constituents: "this compound"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Secondary Containment: Place the sealed jar inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) and seal with tape.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: HPLC waste, reaction solvents, extraction layers.

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Classify as "Halogenated Organic Solvent Waste."

    • If dissolved in Methanol/Acetone: Classify as "Halogenated Organic Solvent Waste" (The presence of the brominated solute contaminates the non-halogenated stream).

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If acidic (due to HBr formation), neutralize carefully with Sodium Bicarbonate (

    
    ) before capping.
    
  • Bulking: Do not fill containers >90% full to allow for thermal expansion.

C. Contaminated Debris (PPE, Weigh Boats)
  • Gross Contamination: Items heavily soiled with the solid must be treated as Hazardous Solid Waste (see Section A).

  • Trace Contamination: Gloves and paper towels with minor residue should be placed in a dedicated "Chemically Contaminated Debris" bin (Yellow bin/bag in many jurisdictions), destined for incineration.

Waste Stream Decision Logic (Visualization)

The following decision tree illustrates the critical segregation steps required to prevent cross-contamination and ensure regulatory compliance.

WasteDisposalStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure or Precipitate)StateCheck->SolidPowder/CrystalLiquidLiquid Waste(Solution/Suspension)StateCheck->LiquidSolutionBinSolidStream A: Toxic Solid Waste(Incineration)Solid->BinSolidDouble Bag & LabelSolventCheckSolvent Base?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvContains HalogensNonHaloSolvNon-Halogenated(MeOH, Acetone, Water)SolventCheck->NonHaloSolvNo HalogensBinHaloLiquidStream B: Halogenated Solvent Waste(High Temp Incineration)HaloSolv->BinHaloLiquidContaminationRuleCRITICAL RULE:Brominated solute makesentire stream HalogenatedNonHaloSolv->ContaminationRuleContaminationRule->BinHaloLiquidRe-classify

Figure 1: Decision matrix for segregating this compound waste. Note that the presence of the bromine atom forces liquid waste into the Halogenated stream regardless of the solvent used.

Emergency Spill Response Procedures

In the event of a spill outside of containment, follow the "SWEEP" protocol.

StepActionRationale
1. Secure Evacuate the immediate area. Don PPE (Nitrile gloves, Safety Goggles, N95/P100 Respirator).Aminopyridines can be fine powders; inhalation risk is the primary acute hazard.
2. Wet Cover the spill gently with wet paper towels or an inert absorbent (Vermiculite).Prevents dust generation during cleanup.[1]
3. Enclose Scoop the wet material/absorbent into a wide-mouth jar.Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.
4. Purify Wipe the surface with a mild detergent and water.Removes residual organic film.
5. Process Label the debris jar as "Hazardous Waste - Spill Debris (Toxic)" .Ensures downstream handlers know this is not standard trash.

References

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: 2-Amino-5-bromo-3-hydroxypyridine (Analogous Hazard Class). Retrieved from

  • US EPA. (2024).[1] Hazardous Waste Characteristics: Toxicity and Reactivity. Resource Conservation and Recovery Act (RCRA). Retrieved from

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: Aminopyridines (General Hazard Class). Retrieved from

  • University of Barcelona. (2020). Hazardous Laboratory Waste Classification: Halogenated Compounds. Retrieved from [5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.